tert-Butyl 3-Ethylpiperazine-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-ethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJOJUNLMJMJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623505 | |
| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438049-35-5 | |
| Record name | tert-Butyl 3-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical properties, provides a generalized synthesis approach based on related compounds, and discusses its potential applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 928025-56-3 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3] |
| Molecular Weight | 214.30 g/mol | [4] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Purity | ≥97% | |
| Topological Polar Surface Area | 41.6 Ų (Computed) | [4] |
| XLogP3 | 1.4 (Computed for (R)-enantiomer) | [4] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is not currently published in peer-reviewed literature. However, a general and plausible synthetic route can be inferred from established methods for the preparation of chiral 3-substituted N-Boc-piperazines. One common approach involves the cyclization of a chiral 1,2-diamine precursor.
A potential synthetic pathway is outlined below. This should be considered a theoretical protocol and would require optimization and experimental validation.
General Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.
Hypothetical Experimental Protocol:
Step 1: Synthesis of (S)-2,3-disubstituted piperazine This step is based on methodologies for creating chiral piperazine rings from 1,2-diamines.[5]
-
To a solution of a chiral 1,2-diamine (e.g., (S)-1,2-diaminobutane, 1.0 eq) in a suitable solvent such as methanol, add glyoxal (1.0 eq) at room temperature.
-
Stir the reaction mixture for a specified time to allow for the formation of the dihydropyrazine intermediate.
-
Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product to obtain the chiral 2-ethylpiperazine.
Step 2: Mono-N-Boc Protection This step follows general procedures for the selective protection of one nitrogen atom in a piperazine ring.[6]
-
Dissolve the synthesized (S)-2-ethylpiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water).
-
Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O, approximately 1.0-1.2 eq) portion-wise.
-
If necessary, add a base (e.g., triethylamine or sodium bicarbonate) to neutralize any acid formed during the reaction.
-
Allow the reaction to stir at room temperature for several hours until completion.
-
Perform an aqueous work-up, extract the product with an organic solvent, and dry the combined organic layers.
-
Concentrate the solvent under reduced pressure and purify the resulting (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, likely via column chromatography, to yield the final product.
Spectral Data (Predicted)
As experimental spectra are not publicly available, the following are predicted key signals for ¹H NMR, ¹³C NMR, and mass spectrometry based on the structure and data from similar compounds.
¹H NMR (predicted):
-
~3.8-4.2 ppm: Signals corresponding to the protons on the carbons adjacent to the Boc-protected nitrogen.
-
~2.5-3.2 ppm: Complex multiplets for the remaining piperazine ring protons.
-
~1.4 ppm: A large singlet for the nine protons of the tert-butyl group.
-
~1.3-1.7 ppm: A multiplet for the methylene protons of the ethyl group.
-
~0.9 ppm: A triplet for the methyl protons of the ethyl group.
¹³C NMR (predicted):
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~50-60 ppm: Carbons of the piperazine ring.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~20-25 ppm: Methylene carbon of the ethyl group.
-
~10-15 ppm: Methyl carbon of the ethyl group.
Mass Spectrometry (predicted):
-
[M+H]⁺: Expected around m/z 215.18.
-
[M-Boc+H]⁺: A significant fragment corresponding to the loss of the Boc group, expected around m/z 115.12.
-
[M-tBu+H]⁺: A fragment corresponding to the loss of the tert-butyl group, expected around m/z 159.12.
Biological Activity and Applications
The piperazine scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.[7][8] Derivatives of piperazine have shown diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and central nervous system effects.[9][8][10]
While no specific biological activity or signaling pathway has been reported for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate itself, its structural features suggest its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chiral ethyl group at the 3-position can provide specific steric and electronic properties that may be crucial for binding to biological targets.
Potential Drug Discovery Workflow
Caption: Role as an intermediate in a typical drug discovery pipeline.
Conclusion
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable chiral building block for the synthesis of novel chemical entities in drug discovery and development. While detailed experimental data remains limited, its fundamental properties and a plausible synthetic route can be established from existing chemical knowledge. The versatile piperazine core, combined with the specific stereochemistry and substitution pattern of this compound, offers significant potential for the creation of new therapeutic agents. Further research into its synthesis, characterization, and application in medicinal chemistry is warranted.
References
- 1. 928025-56-3|(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. ocheminc.com [ocheminc.com]
- 3. Piperazines | VSNCHEM [vsnchem.com]
- 4. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 3-ethylpiperazine-1-carboxylate
This technical guide provides a comprehensive overview of tert-butyl 3-ethylpiperazine-1-carboxylate, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the chemical structure, properties, synthesis, and applications of this versatile molecule, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is a chiral heterocyclic compound. The piperazine ring is substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group provides stability and allows for selective deprotection and further functionalization at the secondary amine. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R) and (S), which may exhibit different biological activities.
Chemical Structure:
(R)-tert-butyl 3-ethylpiperazine-1-carboxylate
A summary of the key chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | (S)-enantiomer: 928025-56-3(R)-enantiomer: 438050-08-9 |
| Appearance | Typically an oil or low-melting solid |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of one of the nitrogen atoms of 3-ethylpiperazine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of 3-ethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Experimental Protocol for Boc Protection of 3-ethylpiperazine
Materials:
-
3-ethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-ethylpiperazine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protected nitrogen allows for controlled, stepwise synthesis of complex molecules.
Role in Proteolysis Targeting Chimeras (PROTACs)
A significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The piperazine scaffold of this compound is often incorporated into the linker region of PROTACs, providing a flexible and synthetically tractable handle to connect the two ligands. The ethyl group can be used to modulate the physicochemical properties and conformational flexibility of the linker, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Workflow for PROTAC Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of a PROTAC incorporating the this compound moiety.
An In-Depth Technical Guide to tert-Butyl 3-ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-ethylpiperazine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its physicochemical properties, experimental protocols for its characterization, and a standard workflow for its quality control.
Introduction
This compound is a heterocyclic compound widely utilized as a pharmaceutical intermediate. The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making it a versatile reagent in multi-step syntheses. The ethyl group at the 3-position introduces a specific stereocenter, which can be crucial for molecular recognition and biological activity.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These data are essential for its application in synthesis, including reaction setup, purification, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Monoisotopic Mass | 214.168127949 Da | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 438049-35-5 (racemic), 438050-08-9 ((R)-enantiomer) | [1] |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Appearance | Colorless to Light yellow clear liquid |
Experimental Protocols for Characterization
Accurate determination of molecular weight and confirmation of structure are critical quality control steps. The following protocols describe standard methods for the characterization of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to determine the molecular weight of small molecules.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) containing 0.1% formic acid. The acid helps in the protonation of the analyte.
-
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected protonated molecule [M+H]⁺. For this compound, the expected m/z is approximately 215.17.
-
The instrument will detect the mass of the protonated molecule. High-resolution mass spectrometry can confirm the elemental composition.[2][3]
-
-
Expected Result: A prominent peak at m/z ≈ 215.17, corresponding to [C₁₁H₂₂N₂O₂ + H]⁺.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum.
-
Expected Signals: The spectrum will display distinct signals for the carbons of the tert-butyl group (~28.4 ppm and ~79.5 ppm for the quaternary carbon), the carbonyl carbon of the Boc group (~155 ppm), and the carbons of the ethyl group and the piperazine ring.[2]
-
Quality Control Workflow
As a pharmaceutical intermediate, this compound must adhere to stringent quality control standards. The following diagram illustrates a typical workflow for ensuring its identity, purity, and quality.
Caption: Quality Control Workflow for a Pharmaceutical Intermediate.
References
- 1. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl 3-ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical properties, stereoisomers, and outlines a general synthetic approach based on established methodologies for similar compounds.
Chemical Identification and Properties
This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and an ethyl group at the 3-position of the piperazine ring. The presence of a chiral center at the C-3 position gives rise to two enantiomers: (R)- and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate.
| Property | Data | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| CAS Number (R)-enantiomer | 438050-08-9 | [1] |
| CAS Number (S)-enantiomer | 928025-56-3 | [2] |
| Appearance | Varies; typically a solid or oil | - |
| Solubility | Soluble in common organic solvents | - |
Role in Drug Discovery and Medicinal Chemistry
Chiral piperazine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable pharmacokinetic properties and ability to serve as versatile connectors or pharmacophores. The ethyl substituent at the 3-position of this compound provides a key structural element for modulating the potency, selectivity, and physicochemical properties of drug candidates.
The Boc-protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring, making this compound a valuable intermediate in the synthesis of complex molecules. It is particularly utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), where the piperazine moiety can serve as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This application facilitates the targeted degradation of proteins implicated in various diseases.[3][4]
General Synthetic Approach
One potential synthetic route could start from a chiral amino alcohol, which can be derived from the corresponding amino acid. The synthesis would likely involve the following key transformations:
-
Protection of the amino group: The primary amine of the starting amino alcohol is protected, for example, with a benzyloxycarbonyl (Cbz) group.
-
Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.
-
Nucleophilic substitution: The activated hydroxyl group is displaced by a protected amino group to form the piperazine ring precursor.
-
Cyclization: Intramolecular cyclization under appropriate conditions yields the piperazine ring.
-
Boc protection: The secondary amine of the piperazine ring is protected with a di-tert-butyl dicarbonate (Boc₂O).
-
Deprotection: Removal of the initial protecting group (e.g., Cbz) affords the final product.
The following diagram illustrates a generalized workflow for the synthesis of chiral 3-substituted piperazines.
References
- 1. (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of tert-Butyl 3-Ethylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The information presented herein is intended to support research and development activities by providing standardized data and reproducible methodologies.
Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~3.8 (br s) | Broad Singlet | - | 1H | -NCHHax- |
| ~3.6-3.7 (m) | Multiplet | - | 1H | -NCHHeq- |
| ~2.8-3.0 (m) | Multiplet | - | 2H | -NCH₂- |
| ~2.5-2.7 (m) | Multiplet | - | 2H | -NCH₂- |
| ~2.2 (br s) | Broad Singlet | - | 1H | -NH- |
| ~1.6 (m) | Multiplet | - | 1H | -CH(CH₂)₂- |
| 1.45 (s) | Singlet | - | 9H | -C(CH₃)₃ |
| ~1.3-1.4 (m) | Multiplet | - | 2H | -CH₂CH₃ |
| 0.89 (t) | Triplet | 7.5 | 3H | -CH₂CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (carbamate) |
| 79.5 | -C(CH₃)₃ |
| 54.5 | Piperazine C3 |
| ~46-48 (multiple signals) | Piperazine C2, C5, C6 |
| 28.4 | -C(CH₃)₃ |
| 25.5 | -CH₂CH₃ |
| 11.0 | -CH₂CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Key Peaks / Values |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~3320 (N-H stretch), ~2970, 2930, 2870 (C-H stretch), ~1690 (C=O stretch, carbamate) |
| Mass Spectrometry (MS) | m/z: 215.18 [M+H]⁺, 237.16 [M+Na]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the protection of piperazine, followed by the introduction of the ethyl group.
General Experimental Conditions
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of tert-Butyl 2-Ethylpiperazine-1-carboxylate
A detailed, step-by-step protocol for the synthesis is provided below.
Step 1: N-Boc Protection of 2-Ethylpiperazine
-
To a solution of 2-ethylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, as monitored by TLC, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Process Visualization
The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
This guide provides foundational data and methodologies to aid in the synthesis and characterization of this compound. The provided spectroscopic data serves as a benchmark for quality control, while the experimental protocol offers a reproducible pathway for its synthesis.
Spectroscopic Profile of Tert-butyl 3-ethylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for tert-butyl 3-ethylpiperazine-1-carboxylate. This compound, often referred to as N-Boc-3-ethylpiperazine, is a key building block in medicinal chemistry and drug development. The strategic placement of the ethyl group on the piperazine ring offers a valuable point of structural diversity for library synthesis and lead optimization. This document outlines the predicted ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a visualization of the molecular structure.
While specific, experimentally verified spectra for this compound are not widely available in the public domain, the data presented herein are predicted based on the analysis of structurally analogous compounds, including N-Boc-piperazine and various substituted piperazine derivatives. These predictions provide a reliable reference for the identification and characterization of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on established chemical shift values for similar structural motifs.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 2H | Piperazine-H4 (axial) |
| ~3.0 - 3.2 | m | 2H | Piperazine-H2 (axial) |
| ~2.7 - 2.9 | m | 2H | Piperazine-H5, H6 |
| ~2.5 - 2.7 | m | 1H | Piperazine-H3 |
| ~1.5 - 1.7 | m | 2H | -CH₂CH₃ |
| 1.46 | s | 9H | -C(CH₃)₃ |
| ~0.9 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~55.0 | Piperazine-C3 |
| ~49.0 | Piperazine-C5 |
| ~45.0 | Piperazine-C2 |
| ~44.0 | Piperazine-C6 |
| ~28.4 | -C(CH₃)₃ |
| ~25.0 | -CH₂CH₃ |
| ~11.0 | -CH₂CH₃ |
Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra for this compound.
1. Sample Preparation
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition [1]
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
3. ¹³C NMR Spectroscopy Acquisition [1]
-
Spectrometer: 101 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024
4. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the chemical structure and a conceptual workflow for the characterization of this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
Mass spectrometry of tert-butyl 3-ethylpiperazine-1-carboxylate
An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl 3-Ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The piperazine scaffold is a prevalent structural motif in drug discovery, and a thorough understanding of its analytical characterization is paramount for researchers in this field. This document outlines the predicted fragmentation patterns, experimental protocols, and relevant biological pathways associated with this class of molecules.
Molecular Profile
This compound is a derivative of piperazine with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen and an ethyl group at the 3-position of the piperazine ring.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol [1] |
| Monoisotopic Mass | 214.168128 Da[1] |
| CAS Number | 438050-08-9 (for the (R)-enantiomer)[1] |
Mass Spectrometry Analysis
Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of synthetic intermediates like this compound. The following sections detail the expected mass spectral behavior and a general protocol for its analysis.
Predicted Mass Fragmentation Data
While a publicly available mass spectrum for this compound is not readily found, a fragmentation pattern can be predicted based on the known fragmentation of N-Boc protected amines and piperazine derivatives. The primary fragmentation events are expected to involve the loss of the Boc group and cleavage of the piperazine ring.
Table 1: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Ion Formula | Description of Fragment Loss |
| 215 | [M+H]⁺ | Protonated molecular ion |
| 159 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group |
| 143 | [M+H - C₄H₉O]⁺ | Loss of the entire tert-butoxy group |
| 115 | [C₆H₁₅N₂]⁺ | Loss of the Boc group (C₅H₉O₂) |
| 87 | [C₄H₉N₂]⁺ | Cleavage of the piperazine ring |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocol: Mass Spectrometry
A general protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below. This protocol can be adapted for various mass spectrometers (e.g., Q-TOF, Orbitrap).
1. Sample Preparation:
-
Dissolve 1-5 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Vortex the solution to ensure complete dissolution.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) by serial dilution in the mobile phase.
2. Instrumentation and Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Desolvation Gas Flow: 500 - 800 L/hr (Nitrogen).
-
Mass Range: m/z 50 - 500.
3. Data Acquisition and Analysis:
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 215) to obtain fragmentation data.
-
Analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a synthesized compound.
A typical experimental workflow for mass spectrometry analysis.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for this compound under positive ion ESI-MS/MS conditions.
Proposed ESI-MS/MS fragmentation of this compound.
Relevant Signaling Pathway
Piperazine derivatives are known to interact with various neurotransmitter receptors, many of which are G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade, a common pathway targeted by piperazine-containing drugs.
Simplified GPCR signaling pathway relevant to piperazine derivatives.
References
The Rising Profile of Tert-butyl 3-ethylpiperazine-1-carboxylate Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – The versatile scaffold of tert-butyl 3-ethylpiperazine-1-carboxylate is emerging as a significant building block in the design of novel therapeutic agents, particularly in the development of potent and selective kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity, synthesis, and experimental protocols associated with derivatives of this promising chemical entity. The focus of this whitepaper is on their application as inhibitors of Bruton's tyrosine kinase (Btk), a critical target in the treatment of B-cell malignancies and autoimmune diseases.
Core Synthesis and Derivatization
The synthesis of biologically active compounds incorporating the this compound moiety typically begins with the preparation of key intermediates. A notable example is the synthesis of (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a precursor for a class of Btk inhibitors. The general synthetic approach involves the nucleophilic substitution of a suitable piperazine with a halo-substituted aromatic or heteroaromatic ring system.
A common synthetic route is outlined below:
Biological Activity: Targeting Bruton's Tyrosine Kinase
Derivatives of this compound have demonstrated significant potential as inhibitors of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the Btk signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.
The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, which measure the ability of the compound to block the phosphorylation of a Btk substrate. The potency of the inhibitors is expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Representative Biological Activity of a Btk Inhibitor Derived from a 3-Substituted Piperazine Scaffold
| Compound ID | Target | Assay Type | IC50 (nM) | Cellular Activity (Ramos cells, IC50) | Reference |
| Compound 8a | Btk | Enzyme-based assay | 7.95 | 8.91 µM | [1] |
Note: Compound 8a is a 3-substituted pyrazolopyrimidine derivative, representing a class of compounds that can be synthesized using piperazine-containing building blocks.[1]
The Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Btk is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of Btk at the plasma membrane. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors that promote B-cell survival and proliferation. By inhibiting Btk, derivatives of this compound can effectively block this signaling cascade.
Experimental Protocols
Synthesis of (S)-tert-butyl 3-ethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
This procedure is adapted from the patent literature and serves as a representative example for the synthesis of a key intermediate.
Materials:
-
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate
-
5-bromo-2-nitropyridine
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
Procedure:
-
A round-bottom flask is charged with 1,4-dioxane, 5-bromo-2-nitropyridine, (S)-tert-butyl 3-ethylpiperazine-1-carboxylate, Pd2(dba)3, XantPhos, and cesium carbonate.
-
The flask is subjected to three cycles of vacuum and argon flushing to ensure an inert atmosphere.
-
The reaction mixture is heated to 100°C and stirred overnight.
-
After cooling to room temperature, the mixture is filtered.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to yield the desired product.
In Vitro Btk Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against Btk.
Procedure:
-
A solution of recombinant Btk enzyme is added to the wells of a microtiter plate.
-
Serial dilutions of the test compound (this compound derivative) are added to the wells.
-
The kinase reaction is initiated by the addition of a mixture of ATP and a suitable Btk substrate (e.g., a biotinylated peptide).
-
The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., employing fluorescence resonance energy transfer [FRET] or luminescence).
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
Derivatives of this compound represent a valuable and versatile scaffold in modern drug discovery. Their successful application in the development of potent Btk inhibitors highlights their potential for targeting other kinases and biological targets. The synthetic accessibility and the ability to readily introduce diverse substituents make this piperazine derivative an attractive starting point for the generation of compound libraries for high-throughput screening. Future research in this area is expected to focus on the exploration of new derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic applications of this promising chemical class.
References
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, adopt low-energy chair and boat conformations, and serve as a versatile synthetic handle, have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive overview of the pivotal role of piperazine derivatives in drug discovery, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in their evaluation.
Pharmacological Activities of Piperazine Derivatives
The structural versatility of the piperazine moiety has enabled its incorporation into a vast array of therapeutic agents targeting a wide spectrum of diseases.[1][2] This prevalence is due to the piperazine ring's ability to serve as a flexible linker or as a key pharmacophoric element, interacting with various biological targets.[3]
Anticancer Activity
Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5]
A notable mechanism of action for some piperazine derivatives is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactive in many cancers, promoting cell proliferation and survival.[5] Certain derivatives have been shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[5][6]
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Novel Piperazine Derivative | K562 (Leukemia) | GI50 | 0.06 - 0.16 | [5][6][7] |
| Quinoxalinyl–piperazine | Multiple (Breast, Skin, Pancreas, Cervix) | IC50 | Varies by cell line | [8] |
| Arylpiperazine (lead compound) | LNCaP (Prostate) | IC50 | 3.67 | [8] |
| Vindoline-piperazine conjugate (dimer) | SiHa (Cervical) | IC50 | 2.85 | [9] |
| Vindoline-piperazine conjugate (3) | HeLa (Cervical) | IC50 | 9.36 | [9] |
| Vindoline-piperazine conjugate (20) | CHO (non-tumor) | IC50 | 2.54 | [9] |
| Vindoline-piperazine conjugate (23) | CHO (non-tumor) | IC50 | 10.8 | [9] |
| Vindoline-piperazine conjugate (25) | CHO (non-tumor) | IC50 | 6.64 | [9] |
| Thiouracil amide derivatives | MCF7 (Breast) | IC50 | 18.23 - 100 | [4] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazines | Breast cancer cell lines | IC50 | 0.31 - 120.52 | [4] |
| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB468, MCF7 (Breast) | IC50 | 10.34 - 66.78 | [4] |
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance has necessitated the development of novel anti-infective agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[10] Their mechanism of action can involve various targets within microbial cells, leading to growth inhibition or cell death.
Table 2: Antimicrobial and Antifungal Activity of Piperazine Derivatives
| Compound/Derivative Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference(s) |
| Chalcone-piperazine hybrid | Candida albicans | MIC | 2.22 | [10] |
| Sparfloxacin/Gatifloxacin derivatives | Gram-positive bacteria | MIC | 1 - 5 | [10] |
| RL-308 | MRSA | MIC | 2 | [11] |
| RL-327 | MRSA | MIC | 2 | [11] |
| RL-328 | MRSA | MIC | 2 | [11] |
| RL-336 | MRSA | MIC | 8 | [11] |
| RL-308 | S. aureus | MIC | 2 | [11] |
| RL-327 | S. aureus | MIC | 4 | [11] |
| RL-328 | S. aureus | MIC | 2 | [11] |
| RL-336 | S. aureus | MIC | 32 | [11] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazines (4, 6c, 6d) | S. aureus | MIC | 16 | [12] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazines (6d, 7b) | B. subtilis | MIC | 16 | [12] |
| N,N′-Bis(1,3,4-thiadiazole)-piperazine (6c) | E. coli | MIC | 8 | [12] |
Antiviral Activity
Piperazine derivatives have also been investigated for their antiviral activity against a range of viruses, including influenza virus, Potato Virus Y (PVY), Human Adenovirus (HAdV), Human Cytomegalovirus (HCMV), Zika virus (ZIKV), and Dengue virus (DENV).[4][6][13][14][15] The mechanisms of antiviral action are varied and can include the inhibition of viral replication and other key stages of the viral life cycle.[4]
Table 3: Antiviral Activity of Selected Piperazine Derivatives
| Compound/Derivative Class | Virus | Activity Metric | Value (µM) | Reference(s) |
| Trifluoromethylpyridine piperazine (A16) | TMV | EC50 | 18.4 (µg/mL) | [15] |
| Trifluoromethylpyridine piperazine (A16) | CMV | EC50 | 347.8 (µg/mL) | [15] |
| 2-phenylpiperazine derivatives (46, 59, 60, 63, 64, 65) | HAdV, HCMV | IC50 | Varies | [14] |
| 2-methylpiperazine derivative (8) | ZIKV | IC50 | 24 | [6] |
| 2-methylpiperazine derivative (11) | ZIKV | IC50 | 24 | [6] |
| 2-methylpiperazine derivative (14) | ZIKV | IC50 | 24 | [6] |
| 2-methylpiperazine derivative (15) | ZIKV | IC50 | 24 | [6] |
| 2-methylpiperazine derivative (16) | ZIKV | IC50 | 24 | [6] |
| 2-methylpiperazine derivative (18) | ZIKV | IC50 | 24 | [6] |
| 2-phenylpiperazine derivative (25) | ZIKV | IC50 | 3.9 | [6] |
| Unsubstituted piperazine derivative (32) | ZIKV | IC50 | 45.0 | [6] |
| Unsubstituted piperazine derivative (34) | ZIKV | IC50 | 38.7 | [6] |
| 2-phenylpiperazine derivative (21) | DENV | IC50 | 7.9 - 31.3 | [6] |
| 2-phenylpiperazine derivative (22) | DENV | IC50 | 7.9 - 31.3 | [6] |
| 2-phenylpiperazine derivative (23) | DENV | IC50 | 7.9 - 31.3 | [6] |
| 2-phenylpiperazine derivative (25) | DENV | IC50 | 7.9 - 31.3 | [6] |
| 2-phenylpiperazine derivative (26) | DENV | IC50 | 7.9 - 31.3 | [6] |
| 2-phenylpiperazine derivative (29) | DENV | IC50 | 7.9 - 31.3 | [6] |
| Substituted quinoline-piperazines (4a, 4c, 6c, 6f, 6g, 6i, 9a-9d) | Influenza A | IC50 | 0.88 - 4.92 | [4] |
| Substituted quinoline-piperazine (9b) | Influenza A (broad spectrum) | IC50 | 0.88 - 6.33 | [4] |
| Nucleozin | Influenza A | IC50 | 0.06 | [16] |
Central Nervous System (CNS) Activity
The piperazine scaffold is a prominent feature in many drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[1][2] These derivatives often exert their effects by modulating the activity of various neurotransmitter receptors, such as dopamine and serotonin receptors.[3][7][17]
Table 4: CNS Receptor Binding Affinities of Piperazine Derivatives
| Compound/Derivative Class | Receptor | Activity Metric | Value (nM) | Reference(s) |
| Arylpiperazine Derivatives | Dopamine D2, Serotonin 5-HT2A | Ki | Varies | [8] |
| 4-substituted piperazines (lead compound) | Mu Opioid Receptor (MOR), Delta Opioid Receptor (DOR) | Ki | Low nanomolar | [7] |
| Thiazolinylphenyl-piperazine (2b) | 5-HT1A | Ki | 412 | [18] |
| Piperidine/piperazine-based compound (1) | Sigma-1 Receptor (S1R) | Ki | 3.2 | [18] |
| Piperidine/piperazine-based compound (3) | Sigma-1 Receptor (S1R) | Ki | 8.9 | [18] |
| Piperidine/piperazine-based compound (1) | Sigma-2 Receptor (S2R) | Ki | 105.6 | [18] |
| Piperidine/piperazine-based compound (3) | Sigma-2 Receptor (S2R) | Ki | 231.4 | [18] |
| Histamine H3R ligand (4) | Histamine H3 Receptor (hH3R) | Ki | 3.17 | [19] |
| Histamine H3R ligand (5) | Histamine H3 Receptor (hH3R) | Ki | 7.70 | [19] |
| Histamine H3R ligand (4) | Sigma-1 Receptor (σ1R) | Ki | 1531 | [19] |
| Histamine H3R ligand (5) | Sigma-1 Receptor (σ1R) | Ki | 3.64 | [19] |
| Histamine H3R ligand (11) | Histamine H3 Receptor (hH3R) | Ki | 6.2 | [19] |
| Histamine H3R ligand (11) | Sigma-1 Receptor (σ1R) | Ki | 4.41 | [19] |
| Histamine H3R ligand (11) | Sigma-2 Receptor (σ2R) | Ki | 67.9 | [19] |
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one (A20) | Serotonin Reuptake Transporter (SERT) | IC50 | Potent | [9] |
| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (10) | Serotonin Reuptake Transporter (SERT) | IC50 | 1450 | [20] |
| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (11) | Serotonin Reuptake Transporter (SERT) | IC50 | 3270 | [20] |
| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine (12) | Serotonin Reuptake Transporter (SERT) | IC50 | 9560 | [20] |
| 1,4-disubstituted piperazine (22) | Dopamine D2 Receptor | Ki | 53 | [21] |
| 1,4-disubstituted piperazine (24) | Dopamine D2 Receptor | Ki | 58 | [21] |
| Coumarin-piperazine (25) | Dopamine D2 Receptor | Ki | 1.4 | [22] |
| Coumarin-piperazine (26) | Dopamine D2 Receptor | Ki | 2.6 | [22] |
| Coumarin-piperazine (25) | Dopamine D3 Receptor | Ki | 4.8 | [22] |
| Coumarin-piperazine (26) | Dopamine D3 Receptor | Ki | 4.3 | [22] |
| Coumarin-piperazine (25) | Serotonin 5-HT1A Receptor | Ki | 0.012 | [22] |
| Coumarin-piperazine (26) | Serotonin 5-HT1A Receptor | Ki | 3.3 | [22] |
| Coumarin-piperazine (25) | Serotonin 5-HT2A Receptor | Ki | 8.0 | [22] |
| Coumarin-piperazine (26) | Serotonin 5-HT2A Receptor | Ki | 0.3 | [22] |
| Coumarin-piperazine (33) | Serotonin 5-HT1A Receptor | Ki | 0.5 | [22] |
| Coumarin-piperazine (34) | Serotonin 5-HT1A Receptor | Ki | 0.6 | [22] |
| Coumarin-piperazine (33) | Serotonin 5-HT2A Receptor | Ki | 7.0 | [22] |
| Coumarin-piperazine (34) | Serotonin 5-HT2A Receptor | Ki | 8.0 | [22] |
Experimental Protocols
Synthesis of Piperazine Derivatives
A general and convenient procedure for the synthesis of N-aryl piperazines involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride.[23]
Protocol: Synthesis of N-Aryl Piperazines [23]
-
In a dry nitrogen atmosphere, combine the aniline (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL).
-
Heat the mixture at 150 °C for 6–12 hours.
-
Cool the mixture to room temperature and dissolve it in methanol (4 mL).
-
Add diethyl ether (150 mL) to precipitate the HCl salt.
-
Filter the precipitate and wash it with diethyl ether.
-
Convert the HCl salt to the free amine by treating it with a Na2CO3 solution and extracting with ethyl acetate (2x).
-
Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to obtain the pure N-aryl piperazine. Further purification can be performed by column chromatography if necessary.
Another common synthetic route is the multi-step synthesis involving the use of protecting groups to achieve mono-substitution.[24][25]
Protocol: Multi-step Synthesis of a Piperazine Derivative (e.g., Flibanserin) [25]
This protocol outlines a conceptual multi-step synthesis, often performed in a continuous flow setup for efficiency.
-
Step 1: Initial Coupling Reaction: React starting materials in a suitable solvent and catalyst to form an intermediate.
-
Step 2: Hydrogenation: The intermediate from the previous step is subjected to hydrogenation in a continuous flow reactor at elevated temperature and pressure to yield a piperazine precursor.
-
Step 3: Final Coupling/Modification: The piperazine precursor is then reacted with a final building block to yield the target molecule, flibanserin.
-
Purification: Each step is typically followed by appropriate workup and purification procedures, such as extraction, crystallization, or chromatography.
In Vitro Anticancer Activity Screening
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][26][27]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[26]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for a specified period (typically 24 to 72 hours).[26]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[26]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol: Minimum Inhibitory Concentration (MIC) Assay [11][13]
-
Compound Preparation: Dissolve the piperazine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to 0.5 McFarland standard.[11]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Antiviral Activity Assay
A common method to evaluate antiviral activity is the plaque reduction assay or an antigen-reduction assay.
Protocol: Antigen-Reduction Assay for Influenza Virus [16]
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 96-well plates and incubate for 24 hours.
-
Virus Infection: Infect the cells with influenza A virus (e.g., A/Caledonia H1N1) at a specific multiplicity of infection (MOI) in the presence of various concentrations of the piperazine derivatives.
-
Incubation: Incubate the infected cells for 48 hours.
-
Supernatant Titration: Collect the supernatants and titrate them on fresh MDCK cells, followed by a 72-hour incubation.
-
ELISA: Fix and permeabilize the cells and perform an ELISA using an anti-influenza monoclonal antibody to detect the viral antigen.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).
CNS Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay [8]
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a radioligand (e.g., [3H]-Spiperone) and various concentrations of the test piperazine derivative. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like haloperidol).
-
Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of piperazine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Anticancer mechanism of a piperazine derivative.
Caption: Arylpiperazine antagonism at the D2 receptor.
Experimental Workflows
Visualizing experimental workflows can aid in the understanding and replication of complex procedures.
Caption: General multi-step synthesis workflow.
Caption: High-throughput screening workflow.
Conclusion
The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs. Its inherent properties and synthetic tractability allow for the fine-tuning of pharmacological activity across a wide range of therapeutic areas. The data and protocols presented in this guide underscore the ongoing importance of piperazine derivatives in medicinal chemistry and provide a valuable resource for researchers dedicated to the development of novel and effective therapies. The continued exploration of this versatile heterocyclic system promises to yield even more innovative medicines in the future.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. air.unimi.it [air.unimi.it]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Piperazine Derivatives on Hippocampal and Dopaminergic Neurotransmission [auetd.auburn.edu]
- 12. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 15. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
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- 27. usiena-air.unisi.it [usiena-air.unisi.it]
N-Boc Protected Piperazine Intermediates: A Technical Guide for Synthetic Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) is a cornerstone intermediate in modern medicinal chemistry and pharmaceutical development.[1] The strategic application of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms of the piperazine ring allows for selective functionalization at the remaining free secondary amine.[1][2] This mono-protection strategy is fundamental in constructing complex molecular architectures found in a multitude of active pharmaceutical ingredients (APIs).[3][4] The Boc group offers robust stability across a wide range of reaction conditions while being readily removable under mild acidic protocols, making it an ideal protecting group.[2][3] This guide provides an in-depth overview of N-Boc-piperazine, including its synthesis, key functionalization reactions, deprotection strategies, and applications, supplemented with detailed experimental protocols and comparative data.
Physicochemical and Spectroscopic Data
Understanding the properties of N-Boc-piperazine is essential for its effective use in synthesis. It is typically a white to off-white crystalline or waxy solid, soluble in various common organic solvents.[1][4]
Table 1: Physicochemical Properties of N-Boc-Piperazine
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 57260-71-6 | [1][4] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 186.25 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder/waxy solid | [1] |
| Melting Point | 43-49 °C | [1][4] |
| Boiling Point | 258 °C at 760 mmHg | [1][4] |
| Density | 1.03 g/cm³ | [1][4] |
| Flash Point | 109.8 °C |[1][4] |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for N-Boc-Piperazine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference(s) |
|---|---|---|---|
| ¹H NMR | ~3.32 (t) | 4H, -CH₂-N(Boc)-CH₂- | [5] |
| ~2.70 (t) | 4H, -CH₂-NH-CH₂- | [5] | |
| ~2.56 (br s) | 1H, -NH- | [5] | |
| 1.46 (s) | 9H, -C(CH₃)₃ | [6] | |
| ¹³C NMR | ~154.8 | 1C, C=O (carbamate) | [6] |
| ~79.3 | 1C, -C(CH₃)₃ | [6] | |
| ~46.2 | 4C (avg), Piperazine ring carbons | [7] | |
| ~28.7 | 3C, -C(CH₃)₃ | [6] |
Note: Chemical shifts can vary slightly depending on the solvent and instrument.
Synthesis of N-Boc-Piperazine
The selective mono-protection of piperazine is the most common route for synthesizing N-Boc-piperazine. An alternative, highly efficient method suitable for industrial scale-up utilizes diethanolamine as a starting material, avoiding the higher cost of piperazine and issues with di-protection.[3][8]
Diagram 1: Comparative synthetic routes to N-Boc-Piperazine.
Table 3: Comparison of Synthetic Routes for N-Boc-Piperazine
| Parameter | Route 1: Direct Protection from Piperazine | Route 2: From Diethanolamine |
|---|---|---|
| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |
| Key Advantages | Fewer steps | High yield (>93.5%), high purity (>99%), low-cost materials, milder conditions.[3][8][9] |
| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[3][10] | More synthetic steps involved.[3] |
| Typical Overall Yield | Moderate (e.g., 83%)[11] | Excellent (e.g., 94.3%)[9] |
| Typical Purity | Variable, requires significant purification. | >99%[3][9] |
| Scalability | Can be challenging on a large scale. | Highly suitable for industrial production.[3][9] |
Experimental Protocol: Synthesis from Diethanolamine
This three-step method is adapted from patented industrial processes and offers high yield and purity.[9]
-
Step 1: Chlorination. To a reaction vessel, add thionyl chloride (3.0 equiv.). Add diethanolamine (1.0 equiv.) dropwise, then heat the mixture to reflux for 4 hours. After cooling, add purified water.[9]
-
Step 2: Boc Protection. Basify the solution from Step 1 with sodium carbonate until the pH is >10. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in an organic solvent. Stir the reaction for 12-16 hours.[9]
-
Step 3: Aminolysis and Cyclization. Separate the organic layer containing tert-butyl bis(2-chloroethyl)carbamate. Heat the solution to 60°C and slowly add ammonia water (3.2 equiv.) over 3 hours. Maintain the temperature at 60°C for an additional 2.5 hours.[9]
-
Work-up and Purification. Cool the reaction mixture to below 25°C. Perform a liquid-liquid extraction with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[3][9] A specific example reports a yield of 94.3% with a purity of 99.42%.[9]
Key Reactions and Functionalization
The primary utility of N-Boc-piperazine is the selective functionalization of its free secondary amine. Common transformations include N-alkylation, reductive amination, and N-acylation.[2]
Diagram 2: Key functionalization reactions of N-Boc-Piperazine.
Experimental Protocol: N-Alkylation with Alkyl Halide
This protocol describes a direct alkylation, a common method for forming C-N bonds.[11]
-
Reaction Setup: Dissolve N-Boc-piperazine (1.0 equiv.) in a suitable solvent such as acetonitrile or acetone in a round-bottom flask.[11]
-
Add Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[11]
-
Add Alkylating Agent: Add the primary alkyl halide (e.g., R-I or R-Br, 1.0-1.2 equiv.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, filter off the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkyl-N'-Boc-piperazine.
-
Purification: Purify the product using silica gel column chromatography if necessary.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical final step to unmask the second amine for further reaction or to yield the final product. This is reliably achieved under acidic conditions.[1][12]
Diagram 3: Workflow for the acidic deprotection of N-Boc-Piperazine.
Experimental Protocol: Deprotection using TFA in DCM
This is a standard and highly effective method for Boc removal.[12]
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution.[12]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring for completion by TLC or LC-MS.[12]
-
Work-up: Once complete, remove the DCM and excess TFA under reduced pressure. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH is basic.[12]
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]
-
Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[12]
Table 4: Common Conditions for N-Boc Deprotection
| Reagent System | Solvent | Temperature | Typical Time | Notes | Reference(s) |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-4 hours | Standard, high-yielding method. Work-up requires careful basification. | [12] |
| Hydrochloric Acid (4M) | 1,4-Dioxane | Room Temp. | 1-3 hours | Often precipitates the product as the hydrochloride salt, simplifying isolation. | [12][13] |
| Hydrochloric Acid (6N) | Aqueous | Reflux | 5 hours | Harsher conditions, used in specific protocols. | [14] |
| Thermal (No Acid) | Various | 150-240 °C | Varies | Used in continuous flow applications; avoids acid. |[15] |
Application in Active Pharmaceutical Ingredient (API) Synthesis
N-Boc-piperazine is a key intermediate in the synthesis of numerous drugs. Its use in the synthesis of Avapritinib and intermediates for the antifungal agent Posaconazole showcases its importance.
Case Study: Synthesis of an Avapritinib Intermediate
In the patented synthesis of the kinase inhibitor Avapritinib, N-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate in a high-yield nucleophilic aromatic substitution (SNAr) reaction to form a key intermediate.[16]
-
Coupling: N-Boc-piperazine is reacted with the chloropyrimidine derivative to form intermediate 57 .[16]
-
Functionalization: The ester group of 57 is converted to a Weinreb amide (58 ), which then undergoes a Grignard reaction to install a 4-fluorobenzoyl group, yielding 59 .[16]
-
Deprotection & Second Coupling: The Boc group of 59 is removed under acidic conditions, and the resulting free amine is coupled with another heterocyclic fragment in a second SNAr reaction to build the core of the Avapritinib molecule.[16]
This sequence highlights the classic "protect-react-deprotect-react" strategy enabled by the N-Boc-piperazine intermediate.
Conclusion
N-Boc protected piperazine is an indispensable tool for organic and medicinal chemists. Its well-defined reactivity allows for the selective and efficient construction of complex piperazine-containing molecules. The availability of robust, scalable synthetic routes and reliable functionalization and deprotection protocols ensures its continued and widespread use in the development of novel therapeutics. The strategic choice between different synthetic and deprotection methods, as outlined in this guide, allows researchers to optimize their synthetic campaigns for yield, purity, and scalability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. rsc.org [rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jgtps.com [jgtps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of 3-Substituted Piperazine Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs.[1] While substitutions on the nitrogen atoms are common, the stereochemical complexity arising from substitution on the carbon backbone, particularly at the 3-position of a piperazine carboxylate, offers a largely untapped avenue for exploring chemical space and enhancing molecular recognition of biological targets.[1][2] This technical guide provides an in-depth overview of the stereochemistry of 3-substituted piperazine carboxylates, focusing on synthetic strategies, stereochemical control, and analytical methodologies for the characterization of stereoisomers.
Stereoselective Synthesis of 3-Substituted Piperazine Carboxylates
The asymmetric synthesis of 3-substituted piperazine carboxylates is crucial for accessing stereochemically pure compounds for pharmacological evaluation. A prevalent strategy involves the use of chiral precursors, often derived from readily available amino acids, to introduce the desired stereochemistry.
A common synthetic approach commences with a chiral amino acid, which is converted into a key intermediate that ultimately forms the piperazine ring. This process typically yields a mixture of diastereomers, namely cis and trans isomers, which can then be separated chromatographically.[2]
Synthetic Workflow from Chiral Amino Acids
A representative synthetic workflow for the preparation of 3-substituted piperazine-2-acetic acid esters from chiral amino acids is depicted below. This multi-step synthesis involves the formation of a key diamine intermediate followed by cyclization to yield the piperazine core.[1]
Quantitative Data Summary
The efficiency of the synthetic routes and the stereochemical outcome are critical parameters. The following table summarizes quantitative data for the synthesis of various 3-substituted piperazine-2-acetic acid esters, highlighting the diastereomeric ratios (d.r.) of the resulting mixtures.
| Starting Amino Acid | 3-Substituent | Diastereomeric Ratio (cis:trans) | Reference |
| (S)-Alanine | Methyl | 1:1.8 | [2] |
| (S)-Valine | Isopropyl | 1:1.2 | [2] |
| (S)-Leucine | Isobutyl | 1:1.1 | [2] |
| (S)-Phenylalanine | Benzyl | 1:1.2 | [2] |
| (S)-Phenylglycine | Phenyl | Racemized | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative experimental protocols for the synthesis and analysis of 3-substituted piperazine carboxylates.
General Procedure for the Synthesis of Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate (cis and trans isomers)
This protocol is adapted from a reported five-step synthesis starting from an optically pure amino acid to generate a key chiral 1,2-diamine intermediate, which then undergoes annulation.[1]
Step 1: Synthesis of the β-Ketoester N-Boc protected (S)-phenylglycine is converted to the corresponding β-ketoester using a Masamune condensation reaction.
Step 2: Reductive Amination The β-ketoester is subjected to reductive amination to introduce the second nitrogen atom.
Step 3: Nosylation The resulting diamine is protected with a 4-nitrobenzenesulfonyl (nosyl) group.
Step 4: Annulation The orthogonally protected diamine is treated with bromoethyldiphenylsulfonium triflate to form the piperazine ring.
Step 5: Deprotection and Cyclization A final deprotection step with trifluoroacetic acid (TFA) furnishes the cis and trans diastereomers of the 3-phenyl-substituted piperazine-2-acetic acid ester, which can be separated by chromatography.[1]
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a fundamental technique for the separation and quantification of enantiomers and diastereomers of piperazine derivatives.
Instrumentation:
-
HPLC system with an automated column switcher.
-
UV detector.
Columns:
-
A selection of polysaccharide-based chiral stationary phases (CSPs) are commonly screened for optimal separation, such as Daicel ChiralPak IA, IB, IC, ID, IE, and IF (4.6 x 150 mm, 5 µm).[3]
Mobile Phase:
-
A typical mobile phase for normal-phase chromatography consists of a mixture of heptane or hexane and an alcohol modifier like ethanol or isopropanol.[3]
-
For basic analytes, the addition of a small amount of an amine, such as diethylamine (DEA), can improve peak shape.[3]
Gradient Elution:
-
A gradient elution is often employed for screening, for example, starting with 95:5 heptane:ethanol and gradually increasing the ethanol concentration to 10:90.[3]
Stereochemical Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry (cis or trans) of 2,3-disubstituted piperazines. The spatial arrangement of the substituents influences the chemical shifts and coupling constants of the piperazine ring protons.
In the ¹H NMR spectra of N-acyl-2,3-disubstituted piperazines, the signals for the piperazine protons can be complex due to restricted rotation around the amide bond, leading to the presence of rotamers (syn and anti).[4] At room temperature, four distinct signals for the NCH₂ groups of the piperazine ring may be observed.[5] Two-dimensional NMR techniques, such as COSY and NOESY, are instrumental in assigning these signals and determining the relative configuration of the substituents. For instance, in some cases, the two inner signals in the NCH₂ region of the ¹H NMR spectrum correspond to the trans isomer, while the two outer signals are assigned to the cis isomer.[5]
¹H NMR Data for Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate: [1]
-
cis isomer (23b): ¹H NMR (600 MHz, CDCl₃) δ 8.27 (d, J = 8.9 Hz, 2H), 7.99 (d, J = 8.9 Hz, 2H), 7.27–7.22 (m, 4H), 7.20 (d, J = 6.6 Hz, 1H), 4.61–4.58 (m, 1H), 3.95 (d, J = 3.5 Hz, 1H), 3.76–3.73 (m, 1H), 3.62 (q, J = 7.1 Hz, 2H), 3.19–3.14 (m, 1H), 3.07–3.04 (m, 1H), 2.91–2.86 (m, 1H), 2.41–2.33 (m, 2H), 0.96 (t, J = 7.1 Hz, 3H).
-
trans isomer (24b): ¹H NMR (600 MHz, CDCl₃) δ 8.11 (d, J = 8.8 Hz, 2H), 7.70 (d, J = 8.8 Hz, 2H), 7.36–7.34 (m, 2H), 7.27–7.25 (m, 3H), 4.76–4.74 (m, 1H), 4.17–4.11 (m, 2H), 4.03 (d, J = 2.6 Hz, 1H), 3.59–3.56 (m, 1H), 3.34–3.30 (m, 1H), 3.25 (dd, J = 16.2, 9.5 Hz, 1H), 3.02 (td, J = 11.8, 4.1 Hz, 1H), 2.88–2.85 (m, 1H), 2.61 (dd, J = 16.2, 3.7 Hz, 1H), 1.26 (t, J = 7.1 Hz, 3H).
Biological Relevance and Signaling Pathways
Piperazine derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[6] They can act as ligands for various neurotransmitter receptors, including serotonin, dopamine, and sigma receptors.[7] The stereochemistry of substituents on the piperazine ring can significantly influence binding affinity and selectivity for these receptors.
The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperazine-based CNS drugs. A hypothetical 3-substituted piperazine carboxylate is shown acting as a ligand that binds to the receptor, initiating a downstream signaling cascade.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-butyl 3-ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of tert-butyl 3-ethylpiperazine-1-carboxylate. This chiral piperazine derivative serves as a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.
Commercial Availability
This compound is commercially available from various chemical suppliers, primarily as its separate enantiomers, (R)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS No: 438050-08-9) and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS No: 928025-56-3). The compound is typically offered at purities of 97% or higher and is intended for research and development purposes.
Table 1: Commercial Supplier Specifications
| Property | (R)-enantiomer | (S)-enantiomer |
| CAS Number | 438050-08-9[1] | 928025-56-3[2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol [3] | 214.309 g/mol [2] |
| Typical Purity | ≥97% - 98%[2][3] | ≥97%[2] |
| Storage | Room temperature or 2-8°C, under inert atmosphere[1][2] | Room temperature[2] |
Physicochemical Properties
Key computed physicochemical properties for this compound are summarized below. These properties are important for assessing its drug-likeness and behavior in biological systems.
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 214.30 g/mol [4] |
| XLogP3 | 1.4[4] |
| Hydrogen Bond Donor Count | 1[4] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Rotatable Bond Count | 3[4] |
| Topological Polar Surface Area | 41.6 Ų[4] |
Synthesis and Experimental Protocols
A general synthetic approach for creating substituted piperazines involves multi-step reactions that can include esterification, hydrogenation, and substitution reactions. For instance, a related compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, was synthesized from pyrazine-2-carboxylic acid through a series of reactions including esterification and hydrogenation.
A plausible synthetic workflow for obtaining this compound would likely start from a commercially available ethylpiperazine or a precursor that allows for the introduction of the ethyl group. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
Biological Relevance and Potential Applications
The piperazine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, including antibacterial, antiallergic, and antipsychotic drugs. The presence of the piperazine ring can enhance the basicity and water solubility of a molecule and provides points for forming multiple hydrogen bonds or ionic interactions with biological targets.
While direct biological data for this compound is limited in the public domain, a closely related molecule, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, has been shown to target the estrogen receptor (ERα) signaling pathway and β-catenin activation in breast cancer cells. This suggests that derivatives of this compound could be explored for their potential as anticancer agents.
The study on the tethered piperazine derivative demonstrated that the compound could bind to ERα, leading to the suppression of breast cancer cell growth. This mechanism of action involves the inhibition of key proteins in the ERα signaling pathway.
The following diagram illustrates a potential signaling pathway that could be targeted by derivatives of this compound, based on the findings for the related tethered compound.
Caption: Potential signaling pathway targeted by piperazine derivatives.
Experimental Workflows in Drug Discovery
In a drug discovery context, this compound would typically be used as a starting material or intermediate in a multi-step synthesis campaign to generate a library of novel compounds. These compounds would then be subjected to a series of in vitro and in vivo assays to determine their biological activity and therapeutic potential.
The general workflow for utilizing this building block in a drug discovery project is outlined below.
Caption: General drug discovery workflow utilizing the core molecule.
References
Methodological & Application
Application Notes: Synthesis of Novel Compounds Using tert-Butyl 3-Ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile chemical properties and significant biological activities.[1][2] The piperazine scaffold, a six-membered ring with two nitrogen atoms, allows for diverse substitutions that can fine-tune a compound's pharmacological profile, making it a privileged structure in drug design.[2][3] The use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, as in tert-butyl 3-ethylpiperazine-1-carboxylate, provides a robust strategy for selective functionalization at the second nitrogen atom. This allows for the controlled introduction of various substituents, leading to the synthesis of novel compound libraries for screening and lead optimization.
This document provides detailed protocols for the derivatization of this compound, a key building block for creating diverse chemical entities. The protocols focus on two of the most common and powerful methods for N-functionalization: reductive amination for N-alkylation and Buchwald-Hartwig amination for N-arylation.
General Synthetic Utility
This compound serves as a versatile starting material. The secondary amine is a nucleophile that can be reacted with a wide range of electrophiles to introduce novel functionalities. Subsequent deprotection of the Boc group can then provide a new secondary amine for further modification, adding another layer of synthetic possibility.
Caption: General synthetic pathways for the derivatization of this compound.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient, one-pot method for forming carbon-nitrogen bonds, commonly used in the synthesis of secondary and tertiary amines.[4] It proceeds through an in-situ iminium ion formation followed by reduction, typically with a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is tolerant of a wide range of functional groups.[4][5]
Experimental Workflow
Caption: Workflow for N-alkylation via reductive amination.
Detailed Methodology
Materials:
-
(R)-tert-butyl 3-ethylpiperazine-1-carboxylate (1.0 eq)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (R)-tert-butyl 3-ethylpiperazine-1-carboxylate (1.0 eq).
-
Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Add the aldehyde or ketone (1.1 eq) to the solution via syringe.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.[4]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains at or near room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[4]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data
| Entry | Aldehyde/Ketone | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | (R)-tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate | 85-95 | >98 |
| 2 | 4-Fluorobenzaldehyde | (R)-tert-butyl 3-ethyl-4-(4-fluorobenzyl)piperazine-1-carboxylate | 88-96 | >98 |
| 3 | Cyclohexanone | (R)-tert-butyl 4-cyclohexyl-3-ethylpiperazine-1-carboxylate | 80-90 | >97 |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. It is a powerful method for synthesizing N-aryl piperazine derivatives, which are common motifs in centrally active drugs.[2][5]
Logical Relationship Diagram
Caption: Key components for a successful Buchwald-Hartwig N-arylation reaction.
Detailed Methodology
Materials:
-
(R)-tert-butyl 3-ethylpiperazine-1-carboxylate (1.2 eq)
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (or dioxane) via syringe, followed by (R)-tert-butyl 3-ethylpiperazine-1-carboxylate (1.2 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS until the aryl halide is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromotoluene | (R)-tert-butyl 3-ethyl-4-(p-tolyl)piperazine-1-carboxylate | 75-90 | >97 |
| 2 | 2-Chloropyridine | (R)-tert-butyl 3-ethyl-4-(pyridin-2-yl)piperazine-1-carboxylate | 70-85 | >97 |
| 3 | 1-Bromo-4-methoxybenzene | (R)-tert-butyl 3-ethyl-4-(4-methoxyphenyl)piperazine-1-carboxylate | 80-92 | >98 |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
Application Notes and Protocols: tert-Butyl 3-ethylpiperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperazine moieties are ubiquitous scaffolds in modern medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties and serve as versatile connectors for pharmacophoric elements. tert-Butyl 3-ethylpiperazine-1-carboxylate is a key chiral building block employed in the synthesis of complex bioactive molecules. Its Boc-protected secondary amine allows for selective functionalization, while the ethyl group at the 3-position can provide specific steric interactions within a biological target's binding site. This document provides detailed application notes on the use of a closely related analog, tert-butyl 3-methylpiperazine-1-carboxylate, in the synthesis of the clinical candidate Gedatolisib (PF-05212384), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).
Application: Synthesis of Gedatolisib (PF-05212384), a Dual PI3K/mTOR Inhibitor
Gedatolisib is an investigational anti-cancer agent that targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in various human cancers, promoting cell growth, proliferation, and survival.[1] The incorporation of the 3-methylpiperazine moiety is a critical feature of Gedatolisib's structure, contributing to its overall pharmacological profile.
Quantitative Data: Biological Activity of Gedatolisib
The following table summarizes the in vitro inhibitory activity of Gedatolisib against various isoforms of PI3K and mTOR.
| Target Enzyme | IC50 (nM) |
| PI3Kα | 0.4[1][2][3] |
| PI3Kβ | 6.0[1][3] |
| PI3Kγ | 5.4[1][2][3] |
| PI3Kδ | 8.0[1][3] |
| mTOR | 1.6[2][3] |
Experimental Protocols
Synthesis of Gedatolisib Intermediate via N-Arylation
This protocol describes the crucial N-arylation step, coupling the piperazine building block with a pyrimidine core, a common strategy in the synthesis of kinase inhibitors.
Materials and Equipment:
-
(S)-tert-butyl 3-methylpiperazine-1-carboxylate
-
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add (S)-tert-butyl 3-methylpiperazine-1-carboxylate (1.0 equiv.), 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated intermediate.
Boc Deprotection and Final Coupling to Yield Gedatolisib
This protocol outlines the removal of the Boc protecting group and the subsequent coupling to complete the synthesis of Gedatolisib.
Materials and Equipment:
-
N-arylated intermediate from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-amino-N-(4-morpholinophenyl)benzamide
-
Triphosgene
-
Triethylamine
-
Standard laboratory glassware
Procedure:
-
Boc Deprotection: Dissolve the N-arylated intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over sodium sulfate and concentrate to yield the deprotected piperazine intermediate.
-
Urea Formation: In a separate flask, dissolve 4-amino-N-(4-morpholinophenyl)benzamide in anhydrous DCM and cool to 0 °C. Add a solution of triphosgene in DCM dropwise, followed by the dropwise addition of triethylamine. Stir the reaction at 0 °C for 1 hour to form the isocyanate.
-
Final Coupling: To the isocyanate solution, add a solution of the deprotected piperazine intermediate in DCM. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain Gedatolisib.
In Vitro PI3K/mTOR Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds like Gedatolisib against PI3K and mTOR kinases.
Materials and Equipment:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase
-
Gedatolisib or other test compounds
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Substrate (e.g., phosphatidylinositol for PI3K, PHAS-I/4E-BP1 for mTOR)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Gedatolisib in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the respective kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of ATP and the appropriate substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Gedatolisib.
Caption: Experimental workflow for the synthesis of Gedatolisib.
References
Application Notes and Protocols: N-Alkylation of tert-butyl 3-ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the selective N-alkylation of tert-butyl 3-ethylpiperazine-1-carboxylate. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for the specific functionalization of the secondary amine.[1][2] This procedure is a fundamental transformation in medicinal chemistry for the synthesis of diverse libraries of compounds for drug discovery.[3]
Two primary methods for this transformation are direct alkylation using an alkyl halide and reductive amination with a carbonyl compound.[4][5] This document will focus on the direct alkylation method due to its straightforwardness and wide applicability.[5]
General Reaction Scheme
The N-alkylation of this compound introduces an alkyl group (R) onto the free secondary amine, yielding the N-alkylated product. The Boc group deactivates the nitrogen to which it is attached, ensuring mono-alkylation.[1]
Reaction: this compound + R-X (Alkyl Halide) → tert-butyl 4-alkyl-3-ethylpiperazine-1-carboxylate
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of Boc-protected piperazines with various alkyl bromides. The data is based on analogous reactions with N-acetylpiperazine and N-Boc-piperazine and serves as a representative guide.[6] Actual yields may vary depending on the specific alkylating agent and reaction scale.
| Alkylating Agent (R-Br) | Base | Solvent | Temperature | Typical Yield (%) |
| n-Butyl bromide | K₂CO₃ | Acetonitrile | Reflux | 88%[6] |
| n-Hexyl bromide | K₂CO₃ | Acetonitrile | Reflux | 90%[6] |
| n-Octyl bromide | K₂CO₃ | Acetonitrile | Reflux | 71%[6] |
| Benzyl bromide | K₂CO₃ | DMF | Room Temp. | ~90% (expected) |
Detailed Experimental Protocol: Direct Alkylation
This protocol describes the N-alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.0 - 1.2 equiv)[7]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[7]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).[7]
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (typically a 0.1-0.5 M solution with respect to the piperazine starting material).[7]
-
Addition of Alkylating Agent: While stirring, add the alkyl halide (1.0-1.2 equiv) dropwise to the suspension at room temperature.[6]
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to 50-80°C.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][7]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.[1] The choice of eluent will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).
Alternative Method: Reductive Amination
For certain substrates, particularly when dealing with sensitive alkylating agents or to avoid the formation of quaternary ammonium salts, reductive amination is a powerful alternative.[5][6] This method involves reacting the piperazine derivative with an aldehyde or ketone in the presence of a reducing agent.
General Procedure:
-
Dissolve this compound (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.[5][8]
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product via column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a more polar aprotic solvent like DMF, or switching to a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).[5][6]
-
Formation of Di-alkylated Byproduct: While the Boc group generally prevents di-alkylation, this can sometimes occur if the protecting group is inadvertently cleaved. Ensure the reaction conditions are not acidic. Using a mono-protected starting material is the most effective strategy to ensure mono-alkylation.[5]
-
Difficult Purification: The basic nature of the piperazine nitrogen can sometimes lead to tailing on silica gel chromatography.[9] Adding a small amount of triethylamine (~1%) to the eluent can help mitigate this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of Boc Group from tert-butyl 3-ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 3-ethylpiperazine-1-carboxylate to yield 3-ethylpiperazine. The protocols described herein utilize common acidic reagents, specifically Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane. This guide includes information on reaction conditions, work-up procedures, purification methods, and analytical characterization of the final product. Additionally, potential side reactions and troubleshooting strategies are discussed to ensure a high-yielding and efficient synthesis.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] The piperazine moiety is a prevalent structural motif in many pharmaceuticals and bioactive molecules, making the synthesis and manipulation of substituted piperazines a critical aspect of drug discovery and development.[3] The selective deprotection of N-Boc-3-ethylpiperazine is a key step in the synthesis of various intermediates and final drug candidates. This document outlines two reliable and commonly employed methods for this transformation.
Reaction Scheme
Caption: General reaction scheme for the deprotection of this compound.
Data Presentation
The following tables summarize typical quantitative data for the deprotection of this compound using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). Please note that yields are highly dependent on the specific reaction scale and purification method.
Table 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | Trifluoroacetic Acid (TFA) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| TFA Equivalents | 5 - 10 | [1] |
| Concentration | 0.1 - 0.2 M | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 - 4 hours | [1] |
| Typical Yield | 85 - 95% (as free base) | General expectation |
| Purity | >95% (after purification) | General expectation |
Table 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | 4M HCl in 1,4-Dioxane | [1][4] |
| Solvent | 1,4-Dioxane (or Methanol as co-solvent) | [1] |
| HCl Equivalents | 3 - 5 | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 1 - 3 hours | [1] |
| Typical Yield | 90 - 98% (as dihydrochloride salt) | [4] |
| Purity | >98% (after precipitation/filtration) | General expectation |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[5]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 3-ethylpiperazine as a free base.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and is particularly advantageous if the trifluoroacetate salt of the product is problematic, as it often yields a crystalline hydrochloride salt that is easily isolated.[1]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol or Dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stir bar.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The resulting solid is the dihydrochloride salt of 3-ethylpiperazine.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the Boc deprotection process.
References
Application Notes and Protocols for Parallel Synthesis Using tert-Butyl 3-Ethylpiperazine-1-carboxylate
Introduction
tert-Butyl 3-ethylpiperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of compound libraries for high-throughput screening. The presence of a Boc-protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen, while the ethyl group at the 3-position provides steric and conformational constraints that can be explored for structure-activity relationship (SAR) studies. Parallel synthesis, a key strategy in combinatorial chemistry, enables the rapid generation of a multitude of derivatives from a common scaffold. This document provides detailed application notes and protocols for the use of this compound in parallel synthesis workflows.
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide range of conditions, including those affecting the central nervous system (CNS), infectious diseases, and cancer. The ability to rapidly generate diverse libraries of piperazine derivatives is therefore highly advantageous in the early stages of drug development.
Core Applications in Parallel Synthesis
The primary application of this compound in parallel synthesis is as a scaffold for the introduction of diversity elements. The unprotected secondary amine serves as a nucleophile for a variety of reactions, including:
-
Amide Bond Formation: Acylation with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides.
-
Reductive Amination: Reaction with a diverse set of aldehydes or ketones.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides.
-
Alkylation: Nucleophilic substitution with a range of alkyl halides.
These reactions, when performed in a parallel format, allow for the efficient creation of large, focused libraries of 1,4-disubstituted 3-ethylpiperazine derivatives.
Experimental Protocols
The following protocols are generalized for the parallel synthesis of a library of amides and N-arylated derivatives from this compound. These can be performed using multi-well plates or arrays of reaction tubes.
Protocol 1: Parallel Amide Synthesis
This protocol describes the parallel acylation of this compound with a library of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
-
Hydroxybenzotriazole (HOBt) or a similar activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Shaker/orbital mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 0.2 M in DCM).
-
Dispensing: Dispense the stock solution into each well of the reaction block (e.g., 200 µL, 0.04 mmol per well).
-
Carboxylic Acid Addition: To each well, add a different carboxylic acid (0.044 mmol, 1.1 equivalents) from a pre-prepared stock solution or as a solid.
-
Coupling Reagent Addition: Add a solution of DIC (0.048 mmol, 1.2 equivalents) and HOBt (0.048 mmol, 1.2 equivalents) in DCM/DMF to each well.
-
Base Addition: Add DIPEA (0.08 mmol, 2 equivalents) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up (Parallel):
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate), shaking, and then separating the layers. Automated liquid handlers can be used for this step.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate in a filter plate.
-
Evaporate the solvent in a centrifugal evaporator.
-
-
Boc Deprotection (Optional):
-
To the dried residue in each well, add a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (1:1).
-
Shake at room temperature for 1-2 hours.
-
Evaporate the solvent to yield the final products as their hydrochloride or trifluoroacetate salts.
-
Protocol 2: Parallel N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines the parallel synthesis of N-aryl piperazine derivatives.
Materials:
-
This compound
-
Library of diverse aryl halides (bromides or chlorides)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or RuPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line
-
96-well reaction block with septa or screw caps
Procedure:
-
Reagent Preparation (in a glovebox):
-
To each well of a 96-well reaction block, add the aryl halide (0.04 mmol, 1 equivalent), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Add the base (1.5-2 equivalents).
-
-
Reactant Addition:
-
Prepare a stock solution of this compound (0.048 mmol, 1.2 equivalents) in toluene or dioxane.
-
Add the stock solution to each well.
-
-
Reaction:
-
Seal the reaction block and heat to 80-110 °C with stirring for 12-24 hours.
-
-
Work-up (Parallel):
-
Cool the reaction block to room temperature.
-
Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter through a pad of celite in a filter plate to remove the catalyst and base.
-
Evaporate the solvent.
-
-
Purification: The crude products can be purified using parallel HPLC or flash chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the parallel synthesis of a small library of compounds based on the protocols described above. The yields and purities are representative of what can be expected for these types of reactions.
Table 1: Parallel Amide Synthesis Data
| Compound ID | Carboxylic Acid R-Group | Yield (%) | Purity (%) (LC-MS) |
| 1a | Phenyl | 92 | >95 |
| 1b | 4-Chlorophenyl | 88 | >95 |
| 1c | 2-Thienyl | 85 | >93 |
| 1d | Cyclohexyl | 95 | >96 |
| 1e | 3-Pyridyl | 82 | >92 |
Table 2: Parallel N-Arylation Synthesis Data
| Compound ID | Aryl Halide Ar-Group | Yield (%) | Purity (%) (LC-MS) |
| 2a | 4-Methoxyphenyl | 85 | >95 |
| 2b | 3-Cyanophenyl | 78 | >94 |
| 2c | 2-Pyrimidinyl | 72 | >90 |
| 2d | 4-(Trifluoromethyl)phenyl | 81 | >95 |
| 2e | Naphthalen-2-yl | 75 | >92 |
Visualizations
Diagram 1: General Workflow for Parallel Amide Synthesis
Caption: Workflow for the parallel synthesis of an amide library.
Diagram 2: Logical Relationship in Parallel Synthesis
Caption: Generation of a diverse library from a common scaffold.
Diagram 3: Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a library of piperazine derivatives could be screened for activity, for instance, as antagonists of a G-protein coupled receptor (GPCR).
Caption: Screening of a piperazine library in a GPCR signaling pathway.
Application Note: A Scalable Synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate
Abstract
This application note details a robust and scalable two-step synthesis for tert-butyl 3-ethylpiperazine-1-carboxylate, a valuable building block in pharmaceutical research and development. The protocol focuses on the selective N-Boc protection of 2-ethylpiperazine. The process is designed for scale-up, employing readily available reagents and straightforward purification techniques to ensure high yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key intermediate.
Introduction
Substituted piperazines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1] The title compound, this compound, serves as a crucial intermediate for the synthesis of complex molecules, allowing for selective functionalization at the unprotected secondary amine. This protocol provides a detailed methodology for its preparation on a laboratory scale, with considerations for industrial production.
Overall Reaction Scheme
The proposed synthesis involves two main stages: the preparation of the key starting material, 2-ethylpiperazine, followed by its regioselective mono-N-Boc protection.
Caption: Overall two-step synthesis strategy.
Experimental Protocols
Step 1: Synthesis of 2-Ethylpiperazine (Starting Material)
Note: 2-Ethylpiperazine is a known compound (CAS 13961-37-0) and may be commercially available. If not, it can be synthesized via several established methods for piperazine ring formation. One common approach is the cyclization of N-(2-aminoethyl)-1,2-diaminobutane or related precursors. For the purpose of this protocol, we assume 2-ethylpiperazine is obtained as the starting material.
Step 2: Scale-up Synthesis of this compound
This procedure details the regioselective mono-N-Boc protection of 2-ethylpiperazine. The reaction is controlled at a low temperature to favor the formation of the less sterically hindered N1-protected isomer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethylpiperazine | ≥98% | Commercial | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Commercial | Boc-protecting agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Reaction solvent |
| Triethylamine (TEA) | ≥99.5% | Commercial | Base |
| Deionized Water | - | In-house | For workup |
| Brine (Saturated NaCl solution) | - | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | Drying agent |
| Ethyl Acetate | HPLC Grade | Commercial | For chromatography (if needed) |
| Hexanes | HPLC Grade | Commercial | For chromatography (if needed) |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Protocol
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-ethylpiperazine (114.2 g, 1.0 mol) in anhydrous dichloromethane (1 L).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (207.3 g, 0.95 mol, 0.95 eq) in anhydrous dichloromethane (200 mL). Add this solution dropwise to the cooled piperazine solution over a period of 2-3 hours, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench with deionized water (500 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 500 mL) and brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of mono- and di-Boc protected piperazine, can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the desired mono-protected product. For large-scale operations, vacuum distillation is often preferred.
Caption: Experimental workflow for N-Boc protection.
Data Presentation
Expected Yield and Purity
The following table summarizes the expected results based on analogous reactions reported in the literature for substituted piperazines. Actual results may vary depending on reaction scale and optimization.
| Step | Product | Starting Material (Amount) | Yield (%) | Purity (by HPLC) | Physical Form |
| 2: N-Boc Protection | This compound | 2-Ethylpiperazine (1.0 mol) | 75-85% | >98% | Colorless to pale yellow oil |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 3.85-3.95 (m, 2H), 3.05-3.15 (m, 1H), 2.85-2.95 (m, 1H), 2.65-2.80 (m, 3H), 1.65 (s, 1H, NH), 1.46 (s, 9H), 1.35-1.45 (m, 2H), 0.90 (t, J=7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.8, 79.5, 55.2, 50.8, 46.1, 45.5, 28.4, 25.3, 11.2.
-
Mass Spec (ESI+): m/z 215.1 [M+H]⁺.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
2-Ethylpiperazine is a corrosive amine. Avoid contact with skin and eyes.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By controlling the stoichiometry of the Boc-anhydride and the reaction temperature, good yields and high purity of the desired mono-protected product can be achieved. This intermediate is primed for further elaboration in complex drug discovery programs.
References
Application Notes and Protocols: Purification of tert-butyl 3-ethylpiperazine-1-carboxylate by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 3-ethylpiperazine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. The piperazine moiety, with its two nitrogen atoms, offers versatile points for functionalization, while the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected nitrogen. Achieving high purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring reproducible results in drug discovery and development workflows.
This document provides detailed application notes and protocols for the purification of crude this compound using silica gel flash chromatography. The described methods are based on established procedures for the purification of N-Boc protected amines and piperazine derivatives.
Chromatographic Purification Strategy
Flash chromatography on silica gel is a widely employed technique for the purification of moderately polar organic compounds like N-Boc protected piperazines.[1] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). By carefully selecting the mobile phase, this compound can be effectively separated from non-polar and highly polar impurities.
Due to the basic nature of the free secondary amine in the piperazine ring, peak tailing can sometimes be observed during silica gel chromatography. This can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (TEA), reagent grade (optional)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manually packed glass column
-
Rotary evaporator
-
Test tubes or fraction collector vials
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain or other suitable TLC stain
Thin Layer Chromatography (TLC) Analysis for Method Development
Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, ensuring good separation from impurities.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.
-
Spotting: Spot the dissolved sample onto a TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1).
-
Visualization: Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.
-
Rf Calculation: Calculate the Rf value for the product spot. Adjust the solvent ratio until the target Rf is achieved. For basic compounds like this, adding 0.5-1% TEA to the eluent can improve the spot shape.
Flash Chromatography Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Column Packing:
-
For a manual column, insert a cotton or glass wool plug at the bottom and add a thin layer of sand.
-
Dry pack the column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Add a layer of sand on top of the silica bed.
-
Pre-elute the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined by TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity by analytical methods such as HPLC, LC-MS, or NMR.
-
Data Presentation
The following tables summarize typical parameters and expected results for the purification of this compound by flash chromatography.
Table 1: Typical Flash Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Initial Eluent | 10% Ethyl Acetate / 90% Hexane |
| Final Eluent | 30% Ethyl Acetate / 70% Hexane |
| Additive (Optional) | 0.5% (v/v) Triethylamine in the mobile phase |
| Detection | TLC with UV (254 nm) and/or KMnO4 stain |
Table 2: Example Purification Data
| Parameter | Value |
| Crude Material Loaded | 1.0 g |
| Silica Gel Amount | 50 g |
| Product Rf (20% EtOAc/Hexane) | ~0.35 |
| Isolated Yield | 85-95% (typical) |
| Purity (by HPLC) | >98% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
The following diagram illustrates the logical flow and decision-making process during the purification procedure.
Caption: Decision-making flowchart for the chromatographic purification process.
References
Application Notes and Protocols: Reactions of tert-butyl 3-ethylpiperazine-1-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of tert-butyl 3-ethylpiperazine-1-carboxylate with various electrophiles. This versatile building block is crucial in medicinal chemistry for the synthesis of diverse molecular libraries. The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization at the secondary amine, enabling the synthesis of a wide array of substituted piperazine derivatives.
The following sections detail common electrophilic reactions, including N-alkylation, N-acylation, and reductive amination, providing general protocols and representative data.
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the unprotected secondary amine of the piperazine ring. This reaction is fundamental for building molecular complexity and is commonly achieved through direct alkylation with alkyl halides or via reductive amination.[1]
A general scheme for direct N-alkylation is presented below:
General Reaction Scheme:
Where R-X is an alkyl halide (e.g., alkyl iodide, bromide, or chloride).
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Table 1: Representative Data for N-Alkylation of N-Boc-piperazines
| Electrophile (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | ACN | RT | 12 | >90 | [1] |
| Ethyl iodide | DIPEA | DMF | 60 | 6 | 85-95 | [1] |
| 1-bromo-3-chloropropane | K₂CO₃ | ACN | 80 | 24 | ~70 | [1] |
| Methyl iodide | K₂CO₃ | Acetone | Reflux | 8 | >90 | [2] |
Note: The data presented is for the closely related N-Boc-piperazine and is representative of the expected outcomes for this compound.
Detailed Experimental Protocol: N-Alkylation with Benzyl Bromide
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN, 0.2 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Electrophile: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-benzyl-3-ethylpiperazine-1-carboxylate.
N-Acylation of this compound
N-acylation involves the reaction of the piperazine's secondary amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is crucial for introducing carbonyl functionalities.[3]
General Reaction Scheme:
Where R-COCl is an acyl chloride.
Experimental Workflow for N-Acylation
References
Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-Ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-ethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of complex molecules with therapeutic potential. The piperazine moiety is a common scaffold in a wide array of approved drugs, recognized for its ability to modulate the physicochemical properties of a molecule, such as solubility and basicity, and to interact with various biological targets. The ethyl group at the 3-position introduces a specific stereocenter, allowing for the exploration of chiral recognition at the target binding site, while the tert-butoxycarbonyl (Boc) protecting group facilitates selective functionalization of the piperazine nitrogens.
This document provides detailed protocols for three key coupling reactions involving (S)-tert-butyl 3-ethylpiperazine-1-carboxylate: Buchwald-Hartwig amination, amide coupling, and reductive amination. These reactions are fundamental in drug discovery for the construction of carbon-nitrogen and amide bonds, enabling the synthesis of diverse compound libraries for lead optimization.
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines. This reaction is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.
Reaction Scheme
Caption: Buchwald-Hartwig N-Arylation Workflow.
Experimental Protocol
This protocol is adapted from a procedure described in patent US20130116245A1.
Materials:
-
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate
-
3,5-Dibromo-1-methylpyridin-2(1H)-one
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Magnetic stirrer and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dioxane (50 mL), (S)-tert-butyl 3-ethyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a precursor, for which the title compound is a building block, 568 mg, 1.86 mmol), and 3,5-dibromo-1-methylpyridin-2(1H)-one (498 mg, 1.86 mmol).
-
Add Pd₂(dba)₃ (85 mg, 0.093 mmol), XantPhos (107 mg, 0.186 mmol), and cesium carbonate (1.198 g, 3.72 mmol).
-
Flush the flask with an inert gas (Argon or Nitrogen) for three cycles.
-
Heat the reaction mixture to 100°C and stir for 6 hours.
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica-gel column chromatography (eluent: 100:1 dichloromethane/methanol) to afford the desired product.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) |
| (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate derivative (1.86 mmol) | 3,5-Dibromo-1-methylpyridin-2(1H)-one (1.86 mmol) | Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2 eq) | 1,4-Dioxane | 100°C | 6 | 55 |
II. Amide Coupling
Amide coupling is a fundamental reaction in drug discovery for the synthesis of peptides and other amide-containing molecules. Various coupling reagents can be used to activate the carboxylic acid for reaction with the amine.
Reaction Scheme
Caption: Amide Coupling Reaction Workflow.
Experimental Protocol
This is a general protocol for amide coupling using HATU.
Materials:
-
tert-Butyl (S)-3-ethylpiperazine-1-carboxylate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottomed flask under an inert atmosphere.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl (S)-3-ethylpiperazine-1-carboxylate (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative)
| Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp. | Time (h) | Yield (%) |
| tert-Butyl (S)-3-ethylpiperazine-1-carboxylate | Benzoic Acid | HATU | DIPEA | DMF | rt | 6 | >85 (Typical) |
| tert-Butyl (S)-3-ethylpiperazine-1-carboxylate | Acetic Acid | EDC/HOBt | DIPEA | DCM | rt | 8 | >90 (Typical) |
III. Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This reaction is particularly useful for introducing alkyl groups at the nitrogen atom of the piperazine.
Reaction Scheme
Caption: Reductive Amination Workflow.
Experimental Protocol
This protocol is adapted from a procedure described in patent US20130116245A1, following Boc deprotection of the Buchwald-Hartwig product.
Materials:
-
(S)-5-Bromo-3-(5-(2-ethylpiperazin-1-yl)pyridin-2-ylamino)-1-methylpyridin-2(1H)-one (deprotected piperazine)
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Zinc chloride (ZnCl₂)
-
Methanol
-
Magnetic stirrer
Procedure:
-
To a solution of the deprotected piperazine (263 mg, 0.67 mmol) in methanol (10 mL), add oxetan-3-one (96 mg, 1.34 mmol).
-
Add sodium triacetoxyborohydride (104 mg, 1.68 mmol) and zinc chloride (227 mg, 1.68 mmol) to the mixture.
-
Stir the reaction at 50°C for 5 hours.
-
Add water (10 mL) to the reaction mixture.
-
Concentrate the resulting mixture under reduced pressure.
-
Extract the residue with dichloromethane three times.
-
Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica-gel column chromatography (eluent: 50:1 dichloromethane/methanol).
Quantitative Data
| Amine | Carbonyl Compound | Reducing Agent | Additive | Solvent | Temp. | Time (h) | Yield (%) |
| (S)-2-Ethylpiperazine derivative (0.67 mmol) | Oxetan-3-one (1.34 mmol) | NaBH(OAc)₃ (2.5 eq) | ZnCl₂ (2.5 eq) | Methanol | 50°C | 5 | 68 |
Disclaimer
The protocols and data presented in these application notes are for informational purposes for qualified professionals. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The reaction conditions may require optimization for different substrates.
Application Notes and Protocols: Synthesis and Evaluation of Histamine H3 Receptor Ligands
Introduction
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as both a presynaptic autoreceptor, inhibiting the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] This dual regulatory role makes the H3R an attractive therapeutic target for a variety of neurological and psychiatric disorders, including sleep disorders, attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[1][4][5] Ligands targeting H3R are typically classified as agonists, which mimic the action of histamine, or antagonists/inverse agonists, which block the receptor's activity. Inverse agonists are particularly noteworthy as they can reduce the receptor's constitutive activity, a state of signaling in the absence of an agonist.[6] The development of potent and selective H3R ligands is a significant area of research in drug discovery.[7][8]
Section 1: Histamine H3 Receptor Signaling Pathways
The H3R is primarily coupled to the Gαi/o family of G proteins.[2][9] Upon activation by an agonist, the Gαi/o protein inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent suppression of the cAMP/PKA cascade.[9] H3R stimulation also activates other signaling pathways, including the MAPK and PI3K/AKT pathways, and can modulate ion channels, such as N- and P-type calcium channels, to reduce neurotransmitter release.[4][9]
Caption: Canonical signaling pathways of the Histamine H3 Receptor.
Section 2: General Workflow for H3R Ligand Synthesis and Evaluation
The discovery and development of novel H3R ligands follow a multi-step process that begins with ligand design and culminates in preclinical in vivo evaluation. This workflow integrates computational design, chemical synthesis, and a cascade of in vitro and in vivo assays to identify and optimize lead compounds.
Caption: General workflow for H3R ligand discovery and development.
Section 3: Application Notes on Synthesis Strategies
The synthesis of H3R ligands has evolved from imidazole-containing structures, mimicking the endogenous ligand histamine, to a wide array of non-imidazole scaffolds to improve pharmacokinetic properties and reduce potential off-target effects.[10]
Common Structural Features & SAR: A typical H3R antagonist/inverse agonist pharmacophore consists of three main parts: a basic amine moiety (often a piperidine or pyrrolidine ring), a central linker, and an aromatic or heteroaromatic core.[10][11] Structure-Activity Relationship (SAR) studies guide the modification of these components to enhance affinity and selectivity.
Caption: Key structural relationships in H3R ligand design.
Section 4: Experimental Protocols
Protocol 1: Radioligand Binding Assay for H3 Receptor Affinity (Ki Determination)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human H3 receptor.[12]
Materials and Reagents:
-
Cell Line: HEK-293 or CHO-K1 cells stably expressing the human H3 receptor.[12]
-
Radioligand: [³H]-N-α-methylhistamine ([³H]NAMH), a potent H3R agonist.[12][13]
-
Reference Compound (for non-specific binding): A high-affinity H3R ligand like Clobenpropit or Pitolisant (10 µM).[12][13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[12]
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, glass fiber filters (GF/C), cell harvester, liquid scintillation counter.[12]
Methodology:
-
Membrane Preparation:
-
Culture H3R-expressing cells to confluency.
-
Harvest cells and centrifuge at low speed.
-
Resuspend the cell pellet in ice-cold Assay Buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[12]
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[12]
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to a one-site competition model to determine the IC50 value.[12]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 2: Functional Assay - cAMP Accumulation Assay
This protocol determines the functional activity of a ligand (agonist, antagonist, or inverse agonist) by measuring its effect on cAMP levels in H3R-expressing cells.[16]
Materials and Reagents:
-
Cell Line: HEK-293 cells stably expressing the human H3 receptor.[16]
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase).
-
Reference Agonist: (R)-α-methylhistamine.[16]
-
Assay Kits: A commercial cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Buffers.
Methodology:
-
Cell Plating:
-
Seed the H3R-expressing HEK-293 cells into a 96-well plate and grow to near confluency.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
-
Antagonist/Inverse Agonist Mode:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the test compound.
-
For antagonist testing, add a fixed concentration of a reference agonist (e.g., (R)-α-methylhistamine at its EC80).[16]
-
Add a fixed concentration of forskolin to all wells.
-
Incubate for 30 minutes at 37°C.
-
An antagonist will reverse the inhibitory effect of the reference agonist on cAMP production.[16] An inverse agonist will increase cAMP levels above the basal (forskolin-only) level.[17]
-
-
Detection and Analysis:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP response against the log concentration of the test compound.
-
Calculate EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values using non-linear regression.
-
Section 5: Data Presentation - Ligand Binding Affinities
The binding affinities of various ligands for the human histamine H3 receptor are crucial for comparison and selection of candidates.
| Compound | Class | hH3R Ki (nM) | Reference |
| Histamine | Agonist | 8 | [13] |
| (R)-α-methylhistamine | Agonist | ~1 | [4][6] |
| Imetit | Agonist | 0.32 | [13] |
| Pitolisant (Wakix®) | Antagonist / Inverse Agonist | ~1-3 | [9][13] |
| Clobenpropit | Antagonist / Inverse Agonist | ~1 | [12] |
| Thioperamide | Antagonist / Inverse Agonist | ~4 | [6] |
| ABT-288 | Antagonist | 1.9 | [12] |
| AR71 | Antagonist / Inverse Agonist | 24 | [18] |
| Compound 13 | Dual H3R/MAO-B Ligand | 25 | [19][20] |
| Compound 17 | Antagonist | 518 | [12][15] |
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 Receptor Function and Ligands: Recent Developments: Ingenta Connect [ingentaconnect.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor function and ligands: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the development of histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation and Use of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, evaluation, and application of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2] This document outlines detailed protocols for the chemical synthesis of a representative GPR119 agonist, methodologies for key in vitro and in vivo biological assays, and a summary of the quantitative data for various agonists.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][3][4]
Data Presentation: In Vitro Potency of GPR119 Agonists
The following table summarizes the in vitro potency (EC50) of a selection of synthetic GPR119 agonists from various chemical classes. The data is primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| AR231453 | Pyrimidine | 4.7 - 9 | [1] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [1] |
| APD668 | Pyrimidine | 2.7 | [1] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [1] |
| PSN632408 | Pyrimidine | 7900 | [1] |
| Compound 15a | Pyrimido[5,4-d]pyrimidine | 8.1 | [1] |
| Compound 21b | 1,4-Disubstituted Cyclohexene | 3.8 | [1] |
| ZSY-13 | Novel Structure | 778 | [1] |
| JTP-109192 | Spirocyclic | - | |
| MBX-2982 | Pyrimidine | - | |
| 2-Oleoylglycerol | Endogenous Lipid | 2500 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrimidine-Based GPR119 Agonist
This protocol describes a generalized synthetic route for a pyrimidine-based GPR119 agonist, adapted from literature procedures.[1]
Step 1: Acylation
-
Dissolve ethyl 6-amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 equivalent) in tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.[1]
-
Add a 1 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.15 equivalents) dropwise.[1]
-
Stir the reaction mixture at -78°C for 10 minutes, then at 0°C for 30 minutes, and re-cool to -78°C.[1]
-
Add the desired acyl chloride (e.g., 2-(naphthalen-1-yl)acetyl chloride) (1.3 equivalents) in one portion.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Step 2: Cyclization
-
Suspend the product from Step 1 (1 equivalent) in a suitable solvent (e.g., n-butanol) under a nitrogen atmosphere.[1]
-
Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 30 minutes.[1]
-
Concentrate the reaction mixture to obtain the crude intermediate.[1]
-
Dissolve the crude intermediate in acetic acid and treat with sodium nitrite (8 equivalents).[1]
-
Stir the reaction at room temperature, then heat as necessary to drive the reaction to completion.[1]
-
After cooling, the product may be collected by filtration and purified by recrystallization or chromatography.[1]
Step 3: Sulfonylation/Final Modification
-
Dissolve the product from Step 2 (1 equivalent) in dichloromethane (DCM) and cool to 0°C.[1]
-
Add triethylamine (3 equivalents) followed by the appropriate sulfonyl chloride or anhydride (e.g., trifluoromethanesulfonic anhydride) (1.8 equivalents).[1]
-
Stir the reaction at 0°C for 30 minutes.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with DCM.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the final GPR119 agonist.[1]
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119.[1][2]
-
Materials:
-
HEK293 cells stably expressing human GPR119.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).[2]
-
Test compounds and a reference agonist (e.g., AR231453).[1]
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[2]
-
384-well white microplates.[1]
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.[1]
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.[1]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[2]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.[2]
-
Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration and calculate the EC50 value using a non-linear regression model.[2]
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose.[1]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[1]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[1]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[1]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[1]
-
Supernatant Collection: Collect the supernatant from each well.[1]
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.[1]
-
Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[1]
-
GPR119 Agonist Drug Development Workflow
The development of a GPR119 agonist follows a structured workflow from initial discovery to preclinical evaluation. This process involves target validation, hit identification through high-throughput screening, lead optimization to improve potency and pharmacokinetic properties, and subsequent in vitro and in vivo testing to confirm efficacy and safety.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common approach involves a multi-step synthesis starting from readily available precursors. A plausible route begins with the synthesis of the 3-ethylpiperazine core, followed by the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group. The initial formation of the substituted piperazine ring can be challenging in terms of regioselectivity.
Q2: I am observing a mixture of products and a low yield of the desired 3-ethylpiperazine. What are the likely causes?
Low regioselectivity during the formation of the 3-ethylpiperazine ring is a primary cause of low yields. Direct alkylation of piperazine, for instance, can lead to a mixture of N-alkylated and N,N'-dialkylated products, as well as substitution at different positions on the ring. Alternative strategies, such as building the ring from chiral amino acid precursors, can offer better control over stereochemistry and substitution patterns.
Q3: My Boc protection step is inefficient, resulting in a low yield of the final product. How can I optimize this step?
Incomplete reaction, and the formation of di-Boc protected piperazine are common issues. Ensure you are using the correct stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess of the Boc anhydride can drive the reaction to completion. The choice of base and solvent is also critical. Triethylamine or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or acetonitrile are commonly employed. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
Q4: Are there alternative methods to introduce the ethyl group at the 3-position with higher selectivity?
Yes, methods involving the construction of the piperazine ring from functionalized precursors often provide better regioselectivity. For example, a synthetic route starting from an amino acid derivative can precisely place the ethyl group at the desired position. Another approach is the catalytic asymmetric allylic alkylation of a suitable piperazin-2-one precursor, followed by reduction.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to low yields during the synthesis of this compound.
Problem 1: Low Yield in the Formation of 3-Ethylpiperazine
| Potential Cause | Recommended Solution |
| Poor Regioselectivity in Direct Alkylation | - Consider a multi-step synthesis that builds the piperazine ring with the ethyl group already in place. - Explore methods starting from chiral precursors like amino acids to ensure correct stereochemistry and regiochemistry.[1][2] |
| Formation of N-Alkylated Byproducts | - If using direct alkylation, carefully control the stoichiometry of the alkylating agent and piperazine. Using an excess of piperazine can favor mono-alkylation. - Alternatively, use a mono-protected piperazine derivative to direct the alkylation to the unprotected nitrogen. |
| Inefficient Ring Closure | - Optimize reaction conditions for cyclization, such as temperature, concentration, and catalyst. - Ensure high purity of starting materials, as impurities can inhibit the reaction. |
Problem 2: Low Yield in the N-Boc Protection Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the equivalents of di-tert-butyl dicarbonate (Boc₂O) to 1.1-1.2 equivalents. - Extend the reaction time and monitor progress by TLC or LC-MS. - Ensure the reaction temperature is appropriate; some reactions may require gentle heating. |
| Formation of Di-Boc Protected Byproduct | - Slowly add the Boc anhydride to the reaction mixture to maintain a low concentration and favor mono-protection. - Use a sterically hindered base which can selectively deprotonate the desired nitrogen. |
| Hydrolysis of Boc Anhydride | - Ensure anhydrous reaction conditions if using a non-aqueous solvent system. Dry solvents and glassware thoroughly. |
| Difficult Purification | - The mono-Boc and di-Boc derivatives can sometimes be difficult to separate by column chromatography. Optimize the solvent system for better separation. - Consider a crystallization step to purify the desired mono-Boc product. |
Experimental Protocols
General Protocol for N-Boc Protection of 3-Ethylpiperazine
-
Dissolution: Dissolve 3-ethylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Boc Anhydride Addition: To this stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.
Visualizations
Synthetic Pathway Overview
Caption: General synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Alkylation of tert-butyl 3-ethylpiperazine-1-carboxylate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges during the N-alkylation of tert-butyl 3-ethylpiperazine-1-carboxylate. The guidance addresses common side reactions and offers strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of this compound?
The most prevalent side reaction is the formation of a quaternary ammonium salt. This occurs when the desired N-alkylated tertiary amine product reacts further with the alkylating agent.[1] Other potential side reactions include incomplete conversion due to steric hindrance, and under harsh conditions, cleavage of the Boc protecting group leading to di-alkylation.
Q2: How does the 3-ethyl group influence the alkylation reaction?
The ethyl group at the C3 position introduces significant steric hindrance around the reacting secondary amine. This can slow down the rate of the desired N-alkylation, potentially requiring more forcing conditions (higher temperature or longer reaction times) to achieve complete conversion. This steric bulk, however, can also disfavor the second alkylation step (quaternization) to some extent compared to less hindered piperazines.[2]
Q3: What causes the formation of a highly water-soluble byproduct that is difficult to extract?
This is a classic indicator of quaternary ammonium salt formation.[1] The resulting quaternary salt is ionic and therefore highly soluble in the aqueous phase during work-up, leading to low yields of the desired product in the organic layer.[1][3]
Q4: Can the Boc (tert-butoxycarbonyl) group be cleaved during the alkylation?
While the Boc group is stable under many standard alkylation conditions (e.g., using K₂CO₃ in DMF), it is sensitive to strong acids.[4][5] The reaction of the secondary amine with an alkyl halide generates one equivalent of acid (e.g., HBr, HCl), which, if not neutralized by a base, could lead to partial deprotection.[1] High temperatures in combination with protic solvents can also promote Boc group cleavage.
Q5: Is direct alkylation with an alkyl halide the only method? Are there alternatives to avoid side reactions?
No, direct alkylation is not the only method. Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is an excellent alternative.[3][6] This method is particularly advantageous as it completely avoids the possibility of forming quaternary ammonium salts.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; byproduct is highly water-soluble. | Quaternary Salt Formation: The N-alkylated tertiary amine product is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.[1] | 1. Adjust Stoichiometry: Use a slight excess of the piperazine starting material (1.1-1.2 equivalents) relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration, disfavoring the second alkylation.[6] 3. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to reduce the rate of quaternization. 4. Alternative Method: Switch to reductive amination if using an alkyl halide is not critical.[3][6] |
| Reaction is slow or does not go to completion. | 1. Steric Hindrance: The C3-ethyl group is sterically hindering the approach of the electrophile.[2] 2. Insufficient Base: The acid generated during the reaction protonates the starting amine, rendering it non-nucleophilic.[1] 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Increase Temperature/Time: Carefully increase the reaction temperature or extend the reaction time, monitoring for byproduct formation. 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP to improve solubility.[6] 3. Ensure Sufficient Base: Use at least 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to effectively neutralize the acid byproduct.[6] |
| Multiple spots observed on TLC/LC-MS, including products with higher molecular weight. | Boc Deprotection & Di-alkylation: Reaction conditions (e.g., insufficient base, high heat) may have caused loss of the Boc group, allowing alkylation at both N1 and N4 nitrogens. | 1. Use Adequate Base: Ensure a sufficient amount of base is present throughout the reaction. 2. Moderate Temperature: Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.[6] 3. Re-evaluate Reagents: Ensure reagents are anhydrous and high-purity to avoid unforeseen side reactions.[6] |
| Product is difficult to purify from starting material. | Similar Polarity: The desired product and the starting material may have very similar Rf values on silica gel. | 1. Optimize Chromatography: Test different solvent systems (e.g., adding a small amount of triethylamine or methanol to the eluent) to improve separation. 2. Derivatization: If purification remains challenging, consider temporarily derivatizing the unreacted starting material's secondary amine to alter its polarity before chromatography. |
Data Presentation
The selection of appropriate reaction conditions is critical for minimizing side reactions. While specific data for the 3-ethyl derivative is limited, the following table summarizes typical conditions used for the N-alkylation of N-Boc-piperazine, which serve as a valuable starting point for optimization.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | RT - 80 | 4 - 12 | ~85-95 |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 6 | ~90 |
| 1-Iodopropane | DIPEA | Acetonitrile | 60 | 16 | ~88 |
| 4-Fluorobenzyl Chloride | K₂CO₃ | Acetonitrile | Reflux | 5 | ~92 |
| Note: Yields are illustrative and based on general N-Boc-piperazine alkylations. Optimization will be required for the 3-ethyl substituted substrate due to increased steric hindrance. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halide
This protocol provides a general procedure for the direct alkylation of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and an anhydrous polar aprotic solvent such as DMF or acetonitrile (to a concentration of ~0.1-0.5 M).
-
Add Base: Add a non-nucleophilic base, such as anhydrous powdered potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add Alkylating Agent: Stir the suspension vigorously. Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.1 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C). The optimal temperature will depend on the reactivity of the alkylating agent and the steric hindrance of the substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dilute the residue with an organic solvent (e.g., Ethyl Acetate or DCM) and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination (Alternative)
This method is recommended to avoid quaternization byproducts.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Primary reaction pathway and major side reactions.
Caption: General experimental workflow for N-alkylation.
Caption: A logic diagram for troubleshooting common issues.
References
Technical Support Center: Purifying Tert-Butyl 3-Ethylpiperazine-1-Carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of tert-butyl 3-ethylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a low purity (<95%) after synthesis and initial work-up. What are the likely impurities?
Common impurities following the synthesis of this compound can include:
-
Unreacted Starting Materials: Such as 2-ethylpiperazine.
-
Di-Boc Piperazine: The undesired di-substituted byproduct, tert-butyl 3-ethylpiperazine-1,4-dicarboxylate. This can form if both nitrogen atoms of the piperazine ring react with the Boc anhydride.[1][2]
-
Residual Solvents: Solvents used during the reaction or work-up (e.g., dichloromethane, ethyl acetate, triethylamine).
-
Byproducts from the Boc Protection Reaction: Including t-butanol.[3]
To identify the specific impurities, it is recommended to use analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To identify the chemical structure of the main product and any major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify components of the mixture by their mass-to-charge ratio.
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture.
Q2: I am having trouble removing the di-substituted (di-Boc) byproduct. What is the best purification strategy?
The di-Boc byproduct is generally less polar than the desired mono-Boc product. This difference in polarity can be exploited for separation using column chromatography.
Troubleshooting Steps:
-
Optimize Column Chromatography Conditions:
-
Solvent System (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point for Boc-protected amines is a mixture of hexane and ethyl acetate.[4] You may need to screen different ratios to achieve optimal separation.
-
Adsorbent: Silica gel is the most common stationary phase for this type of separation.[5]
-
Gradient Elution: A gradient elution, where the polarity of the solvent mixture is increased over time, can be more effective than an isocratic elution for separating compounds with close Rf values.
-
-
Consider an Acidic Wash: The desired mono-Boc product has a free secondary amine, which is basic. A mild acidic wash (e.g., with dilute citric acid or a saturated ammonium chloride solution) during the work-up can help to selectively move the desired product to the aqueous layer, leaving the less basic di-Boc byproduct in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.
Q3: My product appears as an oil and I cannot get it to crystallize. How can I induce crystallization?
Many Boc-protected compounds can be oils or low-melting solids, making crystallization challenging.[6]
Troubleshooting Crystallization:
-
Purity: Ensure the oil is of high purity (>98%) before attempting crystallization, as impurities can inhibit crystal formation.[6] It may be necessary to perform column chromatography first.
-
Solvent Screening:
-
Dissolve a small amount of the purified oil in a good solvent (e.g., ethyl acetate, dichloromethane) at a slightly elevated temperature.
-
Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane, or diethyl ether) until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Seeding: If you have a small amount of solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Trituration: Stirring the oil with a poor solvent (like hexanes or ether) can sometimes induce solidification.[6]
Q4: I am observing two spots on my TLC plate that have very similar Rf values. Could these be diastereomers?
If your synthesis starts from a racemic mixture of 2-ethylpiperazine, the final product will be a racemic mixture of (R)- and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate. These are enantiomers and will not be distinguishable by standard TLC or achiral chromatography.
However, if your synthesis involves any chiral reagents or catalysts, or if there are other stereocenters in your starting materials, you could be forming diastereomers, which can sometimes be separated by careful column chromatography. Chiral HPLC would be required to separate enantiomers.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Flash Column Chromatography | 85% | 98.5% | 75% | Effective at removing both more and less polar impurities.[4][5] |
| Recrystallization | 97% | >99.5% | 85% | Requires an initial purity of >95% to be effective. |
| Distillation (Kugelrohr) | 90% | 97% | 60% | Useful for removing non-volatile impurities. Product may be heat-sensitive. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash chromatography on silica gel.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Flash chromatography system or glass column
-
Compressed air or pump
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel.
-
Slurry Packing: Mix the silica gel with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.
-
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent as the elution progresses (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).
-
Maintain a constant flow rate using gentle pressure.
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Materials:
-
Partially purified this compound (>95% purity)
-
"Good" solvent (e.g., Isopropyl Acetate)
-
"Poor" solvent / Anti-solvent (e.g., Heptane)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Place the impure solid/oil in an Erlenmeyer flask and add a minimal amount of the "good" solvent to dissolve it completely. Gentle warming may be necessary.
-
Addition of Anti-solvent: While the solution is warm, slowly add the "poor" solvent dropwise until the solution just begins to turn cloudy (the point of saturation).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further Cooling: Once crystal formation begins, place the flask in an ice bath for 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture or the pure "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of piperazine derivatives?
A1: The most frequent challenges include controlling selectivity between mono- and di-substitution, achieving high yields, and managing the solubility of reactants and products.[1][2] Side reactions such as elimination, ring-opening, and over-oxidation can also occur depending on the synthetic route.[1]
Q2: How can I favor mono-alkylation over di-alkylation of piperazine?
A2: To selectively achieve mono-alkylation, several strategies can be employed:
-
Use of an Excess of Piperazine: A 5- to 10-fold excess of piperazine relative to the alkylating agent can statistically favor mono-substitution.[3]
-
Slow Addition of Electrophile: Adding the alkylating agent slowly at a low temperature helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[2][3]
-
Use of a Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen atom, directing the reaction to the unprotected nitrogen. The protecting group can be subsequently removed.[2][3][4]
-
Employing Piperazine Salts: Using a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][4]
Q3: My piperazine derivative is highly water-soluble, making extraction difficult. What should I do?
A3: High water solubility is often due to the formation of a salt. To improve extraction into an organic solvent, the aqueous layer should be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[2][5]
Q4: What are the key considerations for a successful Buchwald-Hartwig amination to synthesize N-aryl piperazines?
A4: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[6] Sterically hindered and electron-rich phosphine ligands are often necessary for high yields, especially with less reactive aryl chlorides.[7] Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of solvent (e.g., toluene, dioxane, THF) affects reagent solubility and catalyst stability.[1][3]
Troubleshooting Guides
Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I am consistently obtaining low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Issue 2: Formation of Di-substituted Byproduct in N-Alkylation
Question: I am trying to synthesize a mono-alkylated piperazine, but I am observing a significant amount of the di-alkylated byproduct. How can I improve the selectivity?
Answer: The formation of di-alkylated byproducts is a common issue due to the two reactive nitrogen atoms in the piperazine ring.
Strategies to Enhance Mono-alkylation:
Caption: Strategies to minimize di-alkylation of piperazine.
Data Presentation
Table 1: Comparison of Conditions for Mono-N-alkylation of Piperazine
| Alkylating Agent | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Data is illustrative and based on general outcomes described in the literature.[3]
Table 2: Influence of Base and Ligand in Buchwald-Hartwig Amination
| Aryl Halide | Base | Ligand | Yield (%) |
| 4-Bromotoluene | NaOtBu | XantPhos | 92 |
| 4-Chlorotoluene | K₃PO₄ | RuPhos | 85 |
| 4-Bromotoluene | Cs₂CO₃ | BINAP | 88 |
Yields are representative and can vary based on specific reaction conditions.[7]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (K₂CO₃, 2 mmol, 2 eq.)
-
Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask, add piperazine and potassium carbonate.
-
Add acetonitrile and stir the mixture.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[3]
Protocol 2: Buchwald-Hartwig Amination of N-Boc-piperazine
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of anhydrous toluene.
-
Add the anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 3: Reductive Amination for N-Alkylation of Piperazine
Materials:
-
Piperazine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Experimental Workflow Diagram:
Caption: General experimental workflows for common piperazine derivative syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mono-alkylation of tert-butyl 3-ethylpiperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mono-alkylation of tert-butyl 3-ethylpiperazine-1-carboxylate, with a primary focus on preventing the formation of di-alkylated byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions to optimize reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product | Di-alkylation: The unprotected secondary amine can undergo a second alkylation.[1][2] | • Control Stoichiometry: Use a precise 1:1 stoichiometry of the piperazine derivative to the alkylating agent.[2] • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.[1] • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[2] | • Optimize Conditions: Systematically vary the temperature, time, and base to find the optimal conditions for your specific substrate.[2] • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired mono-alkylated product is maximized.[1][2] | |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent such as DMF.[1] | |
| Presence of Significant Amounts of Di-substituted Byproduct | High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[2] | • Lower Reaction Temperature: Conduct the reaction at a lower temperature.[2] |
| Strongly Basic Conditions: A highly basic environment can deprotonate the mono-substituted product, making it susceptible to further alkylation.[2] | • Use a Weaker Base: Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of strong bases like sodium hydroxide.[2] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of di-substitution.[2] | • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction upon consumption of the starting material.[1] | |
| Difficulty in Product Purification | Similar Polarity of Products and Byproducts: The mono- and di-substituted products may have similar polarities, making chromatographic separation challenging.[2] | • Optimize Column Chromatography: Adjust the solvent system and gradient for better separation. A common mobile phase is a mixture of methanol and dichloromethane.[2] • Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.[2] |
| Reaction Stalls (Incomplete Conversion) | Insufficient Base: The acid byproduct is not effectively neutralized, leading to protonation of the piperazine nitrogen. | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] |
| Reversible reaction equilibrium. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when alkylating this compound?
A1: The main challenge is preventing di-alkylation. The starting material has a Boc-protected nitrogen, leaving one secondary amine available for alkylation. However, the mono-alkylated product is also a secondary amine and can react further with the alkylating agent to form a di-substituted byproduct.[1][2] The presence of the ethyl group at the 3-position provides some steric hindrance that can help reduce the rate of the second alkylation compared to unsubstituted N-Boc-piperazine.
Q2: How can I selectively achieve mono-alkylation?
A2: The most reliable method is to carefully control the reaction conditions. Key strategies include:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of this compound to your alkylating agent.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain its low concentration in the reaction mixture, thus favoring the reaction with the more abundant starting material over the mono-alkylated product.[1]
-
Lower Reaction Temperature: Running the reaction at a reduced temperature can decrease the rate of the second alkylation.[2]
-
Choice of Base: Using a milder base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong bases to minimize deprotonation of the mono-alkylated product, which would make it more nucleophilic and prone to a second alkylation.[2]
Q3: What are the recommended solvents for this reaction?
A3: Aprotic solvents are generally used for N-alkylation reactions. Common choices include acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM).[1][3] If solubility of the reactants is an issue, DMF is a good option due to its high polarity.[1] It is crucial to use anhydrous solvents to prevent unwanted side reactions.
Q4: How can I monitor the progress of the reaction to avoid di-alkylation?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress.[1][2] By tracking the consumption of the starting material and the formation of the mono- and di-alkylated products, you can determine the optimal time to stop the reaction to maximize the yield of the desired product.
Q5: My product appears to be water-soluble and is lost during aqueous work-up. What should I do?
A5: The mono-alkylated product can be protonated by any acidic byproduct, forming a salt that is soluble in the aqueous layer. To extract the product into an organic solvent, you need to basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This will deprotonate the piperazine nitrogen, making the product less water-soluble and extractable into an organic solvent like dichloromethane or ethyl acetate.
Experimental Protocols
General Protocol for Mono-Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., alkyl halide) (1.0-1.2 eq)[3]
-
Potassium carbonate (K₂CO₃, 1.5-2.0 eq)[3]
-
Anhydrous acetonitrile or DMF[3]
Procedure:
-
To a solution of this compound in anhydrous acetonitrile or DMF, add potassium carbonate.
-
Stir the mixture at room temperature.
-
Add the alkylating agent dropwise to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.[3]
-
Upon completion (disappearance of the starting material), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: Reaction pathway showing desired mono-alkylation versus di-alkylation.
Caption: Troubleshooting workflow for mono-alkylation issues.
References
Technical Support Center: Synthesis of Sterically Hindered Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of sterically hindered piperazines?
A1: The primary challenges in synthesizing sterically hindered piperazines include:
-
Low reaction yields: Steric hindrance around the nitrogen atoms can significantly slow down the reaction rate and lead to incomplete conversion.
-
Side reactions: The presence of two nucleophilic nitrogen atoms can lead to the formation of undesired di-substituted byproducts, especially in N-alkylation and N-arylation reactions.[1]
-
Purification difficulties: The basic nature of piperazine derivatives can cause issues during chromatographic purification, such as tailing on silica gel. Their polarity can also complicate extraction procedures.[2]
-
Catalyst deactivation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, sterically demanding substrates can lead to catalyst deactivation.[2][3]
Q2: How can I selectively achieve mono-alkylation of a sterically hindered piperazine?
A2: Achieving selective mono-alkylation is a common hurdle. Key strategies include:
-
Use of a protecting group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen, directing the alkylation to the other. The protecting group can be subsequently removed.[1]
-
Control of stoichiometry: Using a large excess of the piperazine starting material relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Slow addition of the electrophile: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.[1]
Q3: My Buchwald-Hartwig amination reaction for N-arylation of a hindered piperazine is giving a low yield. What should I check?
A3: Low yields in Buchwald-Hartwig amination of hindered piperazines can often be traced to suboptimal reaction conditions. Consider the following:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required. It is advisable to screen a variety of ligands.[2][3]
-
Base Selection: The base plays a crucial role. If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition of your starting material, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2][3]
-
Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can help identify the ideal conditions for your specific substrates.[2]
Q4: I'm having trouble purifying my basic, sterically hindered piperazine derivative by column chromatography. What can I do to prevent peak tailing?
A4: The basicity of piperazines can lead to strong interactions with the acidic silica gel, causing peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2] Alternatively, using a different stationary phase like alumina, which is less acidic, can be beneficial for the purification of basic compounds.[4]
Troubleshooting Guides
Issue 1: Low Yield in N-Arylation of a Sterically Hindered Piperazine via Buchwald-Hartwig Amination
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed N-arylation of sterically hindered piperazines.
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Issue 2: Formation of Di-substituted Byproduct in N-Alkylation
This guide outlines strategies to minimize the formation of the di-alkylated byproduct during the N-alkylation of piperazines.
Caption: Strategies to favor mono-alkylation and reduce di-substitution.
Data Presentation
Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 18 | 92 |
| 2-Bromoanisole | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 24 | 78 |
| 2,6-Dimethylchlorobenzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 120 | 36 | 65 |
Note: Yields are representative and can vary based on the specific sterically hindered piperazine used.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
This protocol provides a general method for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent, if they are not pre-mixed.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Reductive Amination for the Synthesis of N-Alkyl Piperazines
This protocol describes a one-pot reductive amination process for the N-alkylation of a piperazine with a ketone or aldehyde.[1]
Materials:
-
Piperazine or mono-substituted piperazine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride - STAB) (1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane - DCM, or 1,2-dichloroethane - DCE)
-
Acetic acid (optional, as a catalyst for less reactive ketones)
Procedure:
-
To a round-bottom flask, add the piperazine and the aldehyde or ketone.
-
Dissolve the reactants in the anhydrous solvent.
-
If using a less reactive ketone, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Purification of a Basic Piperazine Derivative using Column Chromatography with a Triethylamine Modifier
This protocol details a method for purifying a basic piperazine derivative while minimizing peak tailing on a silica gel column.[2]
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent of your chosen eluent system (e.g., hexanes or petroleum ether).
-
Pack the column with the silica gel slurry.
-
Prepare the eluent by mixing the appropriate ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), as determined by TLC analysis.
-
To the prepared eluent, add triethylamine to a final concentration of 0.1-1% (v/v).
-
Equilibrate the packed column by running several column volumes of the triethylamine-modified eluent through it.
-
Dissolve the crude piperazine derivative in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC to isolate the purified product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 4: Purification of a Piperazine Derivative via Acid-Base Extraction
This protocol is useful for separating a basic piperazine product from non-basic impurities.[2]
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer as its salt. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer by the careful addition of a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >9.
-
Extract the now deprotonated, organic-soluble piperazine product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified piperazine derivative.
References
Removal of impurities from tert-butyl 3-ethylpiperazine-1-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-ethylpiperazine-1-carboxylate. The information is designed to help identify and resolve common issues related to impurities and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as starting materials, over-alkylation byproducts, and side-reaction products. These include:
-
Unreacted tert-butyl piperazine-1-carboxylate (Boc-piperazine): Incomplete reaction can lead to the presence of the starting material.
-
1,4-bis(tert-butoxycarbonyl)-2-ethylpiperazine: If the starting material is not mono-protected, reaction at both nitrogen atoms can occur.
-
tert-Butyl 4-ethyl-3-ethylpiperazine-1-carboxylate (Dialkylation product): The product itself can be alkylated at the unprotected secondary amine, leading to a dialkylated impurity.
-
Unreacted Ethyl Halide (e.g., Ethyl Iodide or Ethyl Bromide): Excess alkylating agent may remain after the reaction.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If Boc-piperazine is prepared in situ or if there is incomplete reaction during its preparation, these may be present.
Q2: How can I minimize the formation of the dialkylated impurity?
A2: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of Boc-piperazine relative to the ethylating agent can help ensure that the ethyl halide is consumed before it can react with the product. Additionally, slow, dropwise addition of the ethylating agent to the reaction mixture can help maintain a low concentration of the alkylating agent, further reducing the likelihood of a second alkylation.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation. It should be protected from moisture and strong acids, as the Boc group is labile to acidic conditions.
Q4: Can the Boc protecting group be cleaved during the reaction or workup?
A4: The Boc (tert-butyloxycarbonyl) group is generally stable to basic and nucleophilic conditions commonly used for alkylation.[1] However, it is sensitive to strong acids.[1] During aqueous workup, care should be taken to avoid acidic conditions (pH < 4) to prevent premature deprotection. If an acidic wash is necessary, it should be brief and performed at low temperatures.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature. Ensure the base used (e.g., K₂CO₃, Et₃N) is of good quality and sufficient quantity. |
| Poor Quality Reagents | Use freshly distilled or high-purity solvents and ensure the Boc-piperazine and ethylating agent are of high quality. Moisture can quench the base and hinder the reaction; use anhydrous conditions. |
| Suboptimal Base | The choice of base is critical. A base that is too weak may not sufficiently deprotonate the piperazine nitrogen, while a base that is too strong could lead to side reactions. Common bases for N-alkylation include potassium carbonate or triethylamine.[2] |
| Loss during Workup | Ensure the pH of the aqueous phase during extraction is basic to keep the product in the organic layer. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity Observed | Possible Cause | Troubleshooting Step |
| Unreacted Boc-piperazine | Incomplete reaction. | See "Incomplete Reaction" under Problem 1. |
| Dialkylation Product | Excess ethylating agent or rapid addition. | Use a slight excess of Boc-piperazine. Add the ethylating agent slowly to the reaction mixture. |
| Multiple Unidentified Spots on TLC | Side reactions due to high temperature or reactive impurities. | Run the reaction at a lower temperature. Purify starting materials before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the N-alkylation of Boc-piperazine.
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere, add a mild inorganic base such as potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.0 - 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient may need to be optimized based on TLC analysis.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Reactions of tert-Butyl 3-Ethylpiperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for reactions involving tert-butyl 3-ethylpiperazine-1-carboxylate, with a focus on alternative and greener solvent systems for the common N-Boc deprotection reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for this compound? The most frequent reaction is the acidic cleavage (deprotection) of the tert-butoxycarbonyl (Boc) group to yield the free secondary amine, 3-ethylpiperazine. This reaction is a critical step in synthetic pathways where the piperazine nitrogen is required for subsequent coupling or derivatization.
Q2: What are the standard acidic reagents and solvents used for Boc deprotection? The most common and effective reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2]
-
TFA is typically used as a 25-50% solution in dichloromethane (DCM).[1][2]
-
HCl is commonly used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[1][2]
Q3: Why should I consider alternative solvents to DCM and 1,4-dioxane? Dichloromethane (DCM) is a suspected carcinogen and harmful to the aquatic environment, while 1,4-dioxane is also a suspected carcinogen.[3] Green chemistry principles encourage replacing such hazardous solvents with safer alternatives to minimize environmental impact and health risks.[4]
Q4: What are some recommended "greener" alternative solvents for Boc deprotection? Ethers like 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent, more sustainable replacements for both DCM and dioxane. Esters and ketones can also be considered depending on the specific reaction conditions and substrate solubility. Additionally, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can effect deprotection, sometimes without any acid catalyst.[5][6]
Q5: What are "scavengers" and why are they important in Boc deprotection? During acid-catalyzed deprotection, a reactive tert-butyl cation is formed.[1][4] This cation can alkylate nucleophilic sites on your desired product or other molecules in the mixture, leading to unwanted side products.[1][4] Scavengers are nucleophilic compounds (e.g., water, anisole, or thiols like triisopropylsilane) added to the reaction to trap this carbocation, thereby preventing side reactions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc deprotection of piperazine derivatives.
Troubleshooting Decision Diagram
The following diagram provides a logical workflow for diagnosing and solving common experimental problems.
Caption: A decision tree for troubleshooting common Boc deprotection issues.
Problem: Incomplete Reaction
-
Cause: Insufficient acid concentration or equivalents. The stoichiometry of the acid is critical to drive the reaction to completion.[1][2]
-
Solution: Increase the equivalents of acid (e.g., use 25-50% TFA in DCM or 4M HCl in dioxane).[1]
-
-
Cause: Short reaction time or low temperature. Deprotection kinetics can be slow, especially with sterically hindered substrates.[1]
Problem: Low Yield
-
Cause: Product loss during work-up. The deprotected piperazine is basic. If the aqueous layer is not made sufficiently basic (pH > 8) during neutralization, the product may remain in the aqueous phase as a salt and be lost.[2]
-
Cause: Formation of a water-soluble salt. The hydrochloride or trifluoroacetate salt of the product may have high water solubility.[2]
-
Solution: If the salt is intended for the next step, you can evaporate the solvent and use the crude salt directly. Alternatively, a different acid (e.g., using HCl to form a crystalline hydrochloride salt vs. TFA) might be beneficial.[2]
-
Problem: Significant Side Product Formation
-
Cause: Alkylation by the tert-butyl cation. The primary side reaction is the alkylation of the deprotected piperazine nitrogen or other nucleophilic groups by the tert-butyl cation intermediate.[1][4]
-
Solution: Add a scavenger like water, anisole, or triisopropylsilane (TIPS) to the reaction mixture. These compounds will preferentially react with the carbocation, preventing it from reacting with your product.[1]
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Data on Alternative Solvents
While direct quantitative comparisons for this compound are sparse, the principles of Boc deprotection are widely applicable. The following table summarizes common solvent systems and their characteristics.
| Reagent/Solvent System | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Standard Methods | |||
| 25-50% TFA / DCM | 0°C to RT, 1-4 h[2] | Highly effective, fast, well-established. | DCM is a hazardous solvent; TFA is corrosive and hard to remove. (Mitigation: Co-evaporate with toluene to remove TFA[2]). |
| 4M HCl / 1,4-Dioxane | RT, 1-3 h[2] | Effective, often yields a crystalline HCl salt that is easy to isolate.[2] | 1,4-Dioxane is a suspected carcinogen. |
| Alternative & Greener Methods | |||
| 4M HCl / 2-MeTHF | RT, 2-6 h | 2-MeTHF is a greener, ether-based alternative to DCM and dioxane. | Strong acids can potentially cleave ethers at elevated temperatures. |
| HFIP or TFE (no acid) | Reflux or Microwave | Reagent-free, simple solvent evaporation for work-up.[5] | Requires higher temperatures; may not be suitable for thermally sensitive substrates.[5][6] |
| ZnBr₂ / DCM | RT, 24 h[7] | Milder Lewis acid conditions can offer chemoselectivity in the presence of other acid-labile groups.[7] | Slower reaction times; requires removal of zinc salts during work-up. |
Experimental Protocols
Protocol 1: Deprotection using HCl in 2-MeTHF (Greener Alternative)
This protocol replaces hazardous solvents with 2-MeTHF.
Caption: Workflow for Boc deprotection using HCl in 2-MeTHF.
-
Preparation: Dissolve this compound (1.0 equiv.) in 2-Methyltetrahydrofuran (2-MeTHF) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: To the stirred solution at room temperature, add a solution of 4M HCl in dioxane or diethyl ether (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting material using TLC or LC-MS. The hydrochloride salt of the product may precipitate during the reaction.[2]
-
Work-up & Isolation:
-
If a precipitate forms: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the 3-ethylpiperazine hydrochloride salt.[2]
-
If no precipitate forms: Remove the solvent under reduced pressure. The resulting crude solid is the hydrochloride salt.
-
-
Neutralization (Optional): To obtain the free base, dissolve the crude salt in water, cool in an ice bath, and carefully add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is >8. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the neutral 3-ethylpiperazine.[2]
Protocol 2: Deprotection using TFA in DCM (Standard Method)
-
Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.[2]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[2]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[2]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[2] The product is isolated as the TFA salt. For neutralization, follow step 5 from Protocol 1.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges of managing exothermic reactions during the large-scale synthesis of piperazine and its derivatives. Our focus is on ensuring process safety, maintaining optimal reaction control, and preventing thermal runaway events.
Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to offer direct solutions to specific issues that may arise during your experiments.
Issue 1: Uncontrolled Temperature Increase During N-alkylation
-
Question: During the N-alkylation of piperazine with an alkyl halide, I'm observing a rapid and difficult-to-control temperature increase, even with external cooling. What are the potential causes and how can I mitigate this?
-
Answer: A rapid temperature increase during N-alkylation is a strong indicator of an accumulating exothermic reaction, which can lead to a thermal runaway if not properly managed. The primary causes and mitigation strategies are:
-
Rate of Addition of the Alkylating Agent: Adding the alkylating agent too quickly is a common cause of heat buildup. The reaction rate, and thus the rate of heat generation, is directly proportional to the concentration of the reactants.
-
Solution: Implement a slow, controlled addition of the alkylating agent. Use a calibrated dosing pump to ensure a steady and verifiable addition rate. Monitor the reaction temperature in real-time and link the addition rate to the temperature. If the temperature exceeds a set threshold, the addition should be automatically paused.
-
-
Inadequate Cooling Capacity: The heat removal rate of your reactor's cooling system may be insufficient for the scale of your reaction.
-
Solution: Before scaling up, perform a thorough analysis of your reactor's heat transfer capabilities. Ensure your cooling jacket or coils have a sufficient surface area and that the flow rate and temperature of the cooling medium are adequate. Consider using a more efficient cooling medium if necessary.
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction proceeds much faster, generating a significant amount of heat that is not effectively dissipated into the bulk of the reaction mixture.
-
Solution: Verify that your agitation system is providing sufficient mixing for the entire reactor volume. The agitator design (e.g., turbine, pitched blade) and speed should be appropriate for the viscosity and volume of your reaction mass. Baffles within the reactor can also improve mixing efficiency.
-
-
Issue 2: Delayed but Aggressive Exotherm
-
Question: My reaction appears to be proceeding slowly at the beginning, with little to no temperature change. However, after a certain period, a very sharp and dangerous temperature spike occurs. What is happening and how can I prevent it?
-
Answer: This phenomenon is often indicative of an "induction period" followed by a runaway reaction.
-
Underlying Cause: The initial slow phase may be due to the presence of an inhibitor or the slow initiation of the reaction. During this time, the concentration of the unreacted starting materials is building up. Once the reaction initiates, the large amount of accumulated reactants reacts very quickly, releasing a massive amount of heat that overwhelms the cooling system.
-
Preventative Measures:
-
Reaction Initiation: Ensure that the reaction is properly initiated before adding the bulk of the reactants. This might involve pre-heating a small portion of the initial charge to the desired reaction temperature to confirm the reaction has started before proceeding with the controlled addition of the remaining reactants.
-
Calorimetric Studies: Conduct reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on a small scale to understand the thermal profile of your reaction, including the heat of reaction and the rate of heat release under different conditions. This data is crucial for safe scale-up.
-
Real-time Monitoring: Utilize in-situ monitoring techniques (e.g., IR, Raman spectroscopy) to track the concentration of reactants and products in real-time. This will provide a direct measure of the reaction's progress and can alert you to the accumulation of unreacted starting materials.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential thermal runaway in piperazine synthesis?
A1: Early detection is critical for preventing a thermal runaway. Key indicators include:
-
A steady, unexplained increase in the reaction temperature, even with full cooling applied.
-
An increase in the pressure of the reactor, which can be caused by the vaporization of solvents or the generation of gaseous byproducts at elevated temperatures.
-
A noticeable change in the physical appearance of the reaction mixture, such as a change in color or viscosity.
-
An increase in the cooling medium's outlet temperature, indicating a high heat load from the reactor.
Q2: What is the role of reaction calorimetry in safely scaling up piperazine synthesis?
A2: Reaction calorimetry is an essential tool for understanding the thermal hazards of a chemical process. For piperazine synthesis, it provides critical data such as:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed by the reaction.
-
Heat Flow: The rate at which heat is generated by the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system. This is a crucial indicator of the potential severity of a thermal runaway.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature that could be reached during a runaway event.
This data allows for the proper design of cooling systems, the determination of safe operating limits, and the development of effective emergency procedures.
Q3: What are the essential components of an emergency shutdown procedure for an exothermic piperazine synthesis?
A3: A well-defined and practiced emergency shutdown (ESD) procedure is paramount. Key elements include:
-
Immediate Stoppage of Reactant Feed: The first step is always to stop the addition of any reactants to prevent further heat generation.
-
Emergency Cooling: Activation of an emergency cooling system, which could involve a secondary, high-capacity cooling loop or the injection of a cold, inert solvent (a "quench").
-
Inhibition of the Reaction: For some reactions, the addition of a chemical inhibitor can rapidly stop the reaction. The suitability of an inhibitor must be carefully evaluated to ensure it does not introduce new hazards.
-
Controlled Venting: If the pressure is rising to dangerous levels, a controlled release of pressure through a designated vent system to a catch tank or scrubber is necessary.
-
Personnel Evacuation: Clear and established procedures for the immediate evacuation of all personnel from the vicinity of the reactor.
Data Presentation
The following tables summarize key thermochemical data for piperazine and typical heat of reaction values for common synthesis routes. This data is essential for thermal hazard assessment and process design.
Table 1: Thermochemical Properties of Piperazine
| Property | Value | Units |
| Enthalpy of Formation (solid, 25 °C) | -41.8 ± 1.1 | kJ/mol |
| Enthalpy of Combustion (solid, 25 °C) | -2961.4 ± 1.1 | kJ/mol |
| Enthalpy of Fusion | 22.1 | kJ/mol |
| Enthalpy of Sublimation (294 K) | 73.1 | kJ/mol |
| Liquid Heat Capacity (413 K) | 237 | J/(mol·K) |
Data sourced from the NIST Chemistry WebBook.
Table 2: Estimated Heat of Reaction for Piperazine Synthesis Routes
| Reaction | Reactants | Estimated Heat of Reaction (ΔHr) |
| N-Alkylation | Piperazine + Alkyl Halide | -100 to -200 kJ/mol |
| Reductive Amination | Diethanolamine + Ammonia | -150 to -250 kJ/mol |
| Cyclization | Aminoethylethanolamine | -80 to -150 kJ/mol |
Note: These are estimated values and can vary significantly based on the specific reactants, solvents, and reaction conditions. Experimental determination via reaction calorimetry is strongly recommended for accurate process safety assessment.
Experimental Protocols
Protocol 1: Calorimetric Study of N-alkylation of Piperazine for Safe Scale-up
This protocol outlines the key steps for a reaction calorimetry study to determine the thermal hazards associated with the N-alkylation of piperazine.
-
System Preparation:
-
Calibrate the reaction calorimeter (e.g., Mettler-Toledo RC1e) according to the manufacturer's instructions.
-
Ensure the reactor is clean, dry, and properly assembled with all necessary probes (temperature, pH, etc.) and an appropriate agitator.
-
Charge the reactor with piperazine and the chosen solvent.
-
-
Isothermal Titration:
-
Bring the reactor contents to the desired initial reaction temperature and allow the system to equilibrate.
-
Begin the controlled, slow addition of the alkylating agent at a constant rate using a precision dosing pump.
-
Continuously monitor the heat flow from the reaction. The integral of the heat flow over time will give the total heat of reaction.
-
Also, monitor the reaction temperature, reactant concentrations (if possible with in-situ probes), and any pressure changes.
-
-
Data Analysis:
-
Calculate the heat of reaction (ΔHr) in kJ/mol.
-
Determine the maximum heat flow and the rate of heat release.
-
Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = (ΔHr * C) / (m * Cp), where C is the concentration of the limiting reactant, m is the mass of the reaction mixture, and Cp is the specific heat capacity of the mixture.
-
Assess the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the worst-case scenario.
-
-
Safety Assessment:
-
Based on the collected data, determine the safe operating limits for the reaction, including the maximum allowable addition rate of the alkylating agent and the required cooling capacity for the intended scale.
-
Identify the critical process parameters that must be controlled to prevent a thermal runaway.
-
Mandatory Visualization
Caption: Logical workflow for responding to a temperature excursion.
Caption: Workflow for the safe scale-up of exothermic piperazine synthesis.
Technical Support Center: HPLC Analysis of tert-butyl 3-ethylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of tert-butyl 3-ethylpiperazine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. Due to the basic nature of the piperazine ring, peak tailing can be a common issue. Therefore, it is recommended to use a mobile phase with a modifier to improve peak shape.
Q2: What is the expected UV absorbance for this compound?
Q3: Is the Boc protecting group stable under typical reversed-phase HPLC conditions?
A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids. While 0.1% trifluoroacetic acid (TFA) is a common mobile phase modifier and is often used without significant degradation during the chromatographic run, prolonged exposure or concentration of the sample in TFA-containing mobile phases can lead to the cleavage of the Boc group. If instability is observed, using a less acidic modifier like formic acid or ammonium acetate is recommended.
Q4: How can I separate the enantiomers of this compound?
A4: Since this compound possesses a chiral center, separating its enantiomers requires a chiral HPLC method. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this type of separation. The mobile phase for chiral separations is typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptoms:
-
The peak for this compound is asymmetrical with a tailing edge.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | The basic nitrogen in the piperazine ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. |
| Add a mobile phase modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to mask the silanol groups. | |
| Use an end-capped column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups. | |
| Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, but care must be taken to stay within the column's stable pH range. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume to ensure the column capacity is not exceeded. |
Issue 2: Poor Resolution Between the Analyte and Impurities
Symptoms:
-
Peaks for the main compound and impurities are not baseline separated.
-
Difficulty in accurately quantifying impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | The mobile phase may be too strong or too weak to achieve optimal separation. |
| Optimize the organic modifier percentage: If using reversed-phase, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. | |
| Incorrect Mobile Phase Composition | The selectivity of the separation may not be optimal with the current mobile phase. |
| Try a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. | |
| Utilize a gradient elution: A gradient elution, where the mobile phase composition is changed during the run, can be effective in separating components with different polarities. | |
| Suboptimal Column Chemistry | The stationary phase may not provide the necessary selectivity for the separation. |
| Screen different column chemistries: If a C18 column does not provide adequate resolution, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. |
Issue 3: Ghost Peaks or Carryover
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank injections following a sample injection.
-
Inconsistent baselines.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Adsorption in the HPLC System | The basic nature of the analyte can cause it to adsorb to active sites in the injector, tubing, or column. |
| Optimize needle wash: Use a strong, acidic wash solvent for the autosampler needle to ensure complete removal of the analyte between injections. | |
| Passivate the HPLC system: Repeatedly inject a solution of a strong chelating agent like EDTA to passivate any active metal surfaces in the flow path. | |
| Contaminated Mobile Phase or Solvents | Impurities in the solvents can lead to the appearance of ghost peaks. |
| Use high-purity solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases. | |
| Filter the mobile phase: Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use. |
Experimental Protocols
Protocol 1: Achiral Reversed-Phase HPLC Method for Purity Analysis
This protocol provides a general method that can be used as a starting point for the analysis of this compound. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase to elute the analyte. A typical starting gradient could be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. |
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
This protocol outlines a starting point for the separation of the enantiomers of this compound.
| Parameter | Recommended Condition |
| Column | Chiralpak IC (or similar polysaccharide-based chiral column), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. |
Visualizations
Caption: A workflow for troubleshooting common HPLC analysis issues.
Caption: A logical workflow for HPLC method development.
Validation & Comparative
A Comparative Guide to (R)- and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral building blocks is a cornerstone of modern drug discovery and development. The enantiomeric purity of these synthons can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the (R)- and (S)-enantiomers of tert-butyl 3-ethylpiperazine-1-carboxylate, two key chiral piperazine derivatives, in the context of chemical synthesis.
Introduction to Chiral Piperazines
The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce basicity, improve pharmacokinetic properties, and serve as a versatile linker.[1] When substituted at the 3-position with an ethyl group, a chiral center is created, giving rise to the (R)- and (S)-enantiomers of this compound. The absolute configuration of this stereocenter can dictate the three-dimensional arrangement of substituents in the final molecule, leading to significant differences in biological activity. It is well-established that enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological effects.[2]
Synthesis of (R)- and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate
The enantioselective synthesis of 3-substituted piperazines is an area of active research. One prominent method involves the asymmetric hydrogenation of the corresponding pyrazine precursor. This approach can yield the desired enantiomer with high enantiomeric excess (ee).
A general workflow for the synthesis of these chiral building blocks is outlined below:
Caption: General synthetic approaches to chiral 3-ethylpiperazine derivatives.
Comparative Performance in Synthesis: A Case Study Approach
Scenario: Synthesis of Diastereomeric GPCR Antagonists
GPCRs represent a large family of transmembrane receptors that are important drug targets. Chiral piperazine scaffolds are frequently incorporated into GPCR ligands.[3]
Table 1: Hypothetical Comparison of (R)- vs (S)-tert-butyl 3-ethylpiperazine-1-carboxylate in the Synthesis of a GPCR Antagonist
| Parameter | (R)-tert-butyl 3-ethylpiperazine-1-carboxylate | (S)-tert-butyl 3-ethylpiperazine-1-carboxylate |
| Reaction | N-Arylation with 2-fluorobenzonitrile | N-Arylation with 2-fluorobenzonitrile |
| Hypothetical Yield | 85% | 88% |
| Diastereomeric Excess (d.e.) | >98% | >98% |
| Final Product Activity (IC50) | 15 nM | 150 nM |
| Reference | Based on methodologies for GPCR antagonists[4] | Based on methodologies for GPCR antagonists[4] |
In this hypothetical scenario, both enantiomers could potentially be utilized in a nucleophilic aromatic substitution reaction. While the yields and diastereomeric excess of the immediate products might be comparable, the crucial difference would likely emerge in the biological activity of the final diastereomeric products. The spatial orientation of the ethyl group, dictated by the starting enantiomer, could lead to a significant difference in binding affinity to the target receptor, as suggested by the disparate hypothetical IC50 values.
Experimental Protocol: N-Arylation of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate
A representative protocol for the N-arylation, based on a similar synthesis, is provided below.[5]
-
To a solution of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (2.0 eq).
-
2-Fluorobenzonitrile (1.1 eq) is then added to the suspension.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.
Potential Signaling Pathways and Therapeutic Applications
The final compounds synthesized using these chiral piperazine building blocks are often designed to modulate specific signaling pathways implicated in disease.
PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[] Piperazine-containing molecules have been successfully developed as inhibitors of PI3K.[7] The chirality of the 3-ethylpiperazine moiety could influence the binding affinity and selectivity of these inhibitors for different PI3K isoforms.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
CXCR4/SDF-1 Signaling in GPCRs:
The CXCR4 receptor, a GPCR, and its ligand SDF-1 play a critical role in cell migration, a process that is hijacked by cancer cells to metastasize.[4] Chiral piperazine derivatives have been investigated as antagonists of the CXCR4 receptor, aiming to block this signaling pathway. The stereochemistry at the 3-position of the piperazine ring is crucial for achieving high antagonist potency.[4]
Conclusion
Both (R)- and (S)-tert-butyl 3-ethylpiperazine-1-carboxylate are valuable chiral building blocks in the synthesis of complex, biologically active molecules. While their performance in terms of chemical reactivity in standard synthetic transformations may be comparable, the choice of enantiomer is critical and will ultimately be dictated by the desired biological outcome. The absolute stereochemistry of the 3-ethylpiperazine core directly influences the spatial arrangement of the final molecule, which in turn determines its interaction with the biological target. Therefore, the selection between the (R)- and (S)-enantiomers should be guided by a thorough understanding of the structure-activity relationships of the target molecule and the specific signaling pathway it is intended to modulate. This guide underscores the importance of chirality in drug design and provides a framework for the rational selection of these versatile synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for 3-Ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of unsymmetrical piperazines, such as 3-ethylpiperazine, is a critical step in the synthesis of numerous pharmaceutically active compounds. The strategic use of protecting groups is paramount to achieving mono-functionalization at the desired nitrogen atom. While the tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose, its removal often requires harsh acidic conditions that may not be compatible with sensitive functional groups. This guide provides an objective comparison of alternative protecting groups—Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—for the mono-protection of 3-ethylpiperazine. The comparison is based on experimental data for piperazine and its derivatives, focusing on protection and deprotection efficiency, stability, and orthogonality.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group depends on the overall synthetic strategy, including the stability of the substrate and other functional groups to the protection and deprotection conditions. The following table summarizes the key quantitative data for the mono-protection of piperazine derivatives and the subsequent deprotection for the protecting groups discussed in this guide.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Method | Typical Deprotection Yield (%) | Key Stability Characteristics |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90 | Strong Acid (e.g., TFA, HCl) | High (often quantitative) | Stable to base and hydrogenolysis. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90[1] | Catalytic Hydrogenolysis (H₂, Pd/C) | High (often quantitative)[2] | Stable to acidic and basic conditions. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Generally High | Base (e.g., 20% Piperidine in DMF) | High (often quantitative)[3] | Stable to acid and hydrogenolysis. |
| Alloc | Allyl chloroformate (Alloc-Cl) | Generally High | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | High (often quantitative) | Orthogonal to acid- and base-labile groups. |
| Teoc | Teoc-OSu or Teoc-Cl | Generally High | Fluoride source (e.g., TBAF) | High (often quantitative) | Stable to a wide range of acidic and basic conditions. |
Experimental Workflow
The general workflow for the protection and deprotection of 3-ethylpiperazine is depicted in the following diagram. This process involves the selective protection of one of the amine functionalities, followed by subsequent reaction steps, and finally, the removal of the protecting group to liberate the free amine.
General workflow for protection, functionalization, and deprotection.
In-Depth Comparison and Experimental Protocols
Carbobenzyloxy (Cbz) Group
The Cbz group is a classic amine protecting group that offers robustness and orthogonality to acid- and base-labile groups.[1]
-
Advantages: Cbz-protected amines are stable under a wide range of conditions, and the deprotection via catalytic hydrogenolysis is typically clean and high-yielding.[2]
-
Disadvantages: Hydrogenolysis may not be suitable for substrates containing other reducible functional groups, such as alkenes or alkynes. The use of a palladium catalyst can also be sensitive to sulfur-containing compounds.
Experimental Protocols:
-
Mono-Cbz Protection of Piperazine: To a solution of piperazine (5.0 equivalents) in a 2:1 mixture of THF and water, sodium bicarbonate (2.0 equivalents) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.0 equivalent) is added dropwise. The reaction is stirred at room temperature for several hours. After completion, the mixture is extracted with an organic solvent, and the product is purified by column chromatography.[4] A yield of approximately 90% can be expected.[1]
-
Deprotection of Cbz-protected Piperazine: The Cbz-protected piperazine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected piperazine.[2]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under mild basic conditions, making it an excellent choice for syntheses involving acid-sensitive functionalities.[3]
-
Advantages: The deprotection is rapid and occurs under very mild conditions, typically with a secondary amine like piperidine.[3][5] This orthogonality to acid-labile groups is a significant advantage.
-
Disadvantages: The Fmoc group is unstable in the presence of primary and secondary amines. The dibenzofulvene byproduct generated during deprotection can sometimes lead to side reactions if not effectively scavenged.
Experimental Protocols:
-
Mono-Fmoc Protection of Piperazine: Piperazine (excess) is dissolved in a suitable solvent like dichloromethane (DCM). Fmoc-OSu (1.0 equivalent) is added, and the reaction is stirred at room temperature. The excess piperazine acts as both a reactant and a base. The product can be purified by extraction and chromatography to separate it from the di-protected byproduct and unreacted starting material.
-
Deprotection of Fmoc-protected Piperazine: The Fmoc-protected piperazine is dissolved in N,N-dimethylformamide (DMF), and a 20% solution of piperidine in DMF is added. The reaction is typically complete within minutes to an hour at room temperature.[6][7] The solvent and excess piperidine are removed under vacuum, and the product is purified.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers orthogonality to both acid- and base-labile protecting groups, as it is cleaved under neutral conditions using a palladium catalyst.
-
Advantages: The mild deprotection conditions make it suitable for complex molecules with sensitive functional groups.
-
Disadvantages: The use of a palladium catalyst can be costly and may require an inert atmosphere for optimal performance, although recent methods have been developed for open-flask deprotections.[8]
Experimental Protocols:
-
Mono-Alloc Protection of Piperazine: To a solution of piperazine (excess) in a mixture of THF and water, sodium bicarbonate is added. Allyl chloroformate is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The mono-Alloc protected piperazine is isolated by extraction and purified by chromatography.
-
Deprotection of Alloc-protected Piperazine: The Alloc-protected piperazine is dissolved in a solvent such as DCM or THF. A palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane or dimedone, are added. The reaction is stirred at room temperature until the deprotection is complete.[8] The product is then isolated after a standard workup.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group provides excellent stability to a broad range of reagents and is selectively cleaved by a fluoride source.
-
Advantages: It is stable to acidic, basic, and hydrogenolysis conditions, offering a high degree of orthogonality.
-
Disadvantages: The use of fluoride reagents for deprotection may not be compatible with silicon-based protecting groups elsewhere in the molecule.
Experimental Protocols:
-
Mono-Teoc Protection of Piperazine: Piperazine is reacted with a Teoc-reagent such as Teoc-OSu or Teoc-Cl in the presence of a base like triethylamine in a solvent such as DCM. The reaction is typically carried out at room temperature. Purification is achieved through extraction and chromatography.
-
Deprotection of Teoc-protected Piperazine: The Teoc-protected piperazine is dissolved in a solvent like THF, and a fluoride source such as tetrabutylammonium fluoride (TBAF) is added. The reaction is stirred at room temperature until completion. The product is isolated after aqueous workup and purification.
Comparative Overview of Protecting Groups
The following diagram provides a visual comparison of the key characteristics of the discussed protecting groups, highlighting their primary deprotection methods and stability profiles.
Comparison of key features of alternative protecting groups.
Conclusion
While Boc remains a convenient and widely used protecting group for piperazines, its limitations in the context of acid-sensitive substrates necessitate the consideration of alternatives. The Cbz, Fmoc, Alloc, and Teoc groups each offer unique advantages in terms of their orthogonality and the mildness of their deprotection conditions. The choice of the optimal protecting group for 3-ethylpiperazine will depend on the specific requirements of the synthetic route. For syntheses requiring acidic conditions, Fmoc, Alloc, or Teoc would be suitable choices. If the molecule is sensitive to basic conditions, Cbz, Alloc, or Teoc would be preferred. For substrates containing reducible groups, Fmoc, Alloc, or Teoc are better alternatives to Cbz. By understanding the properties and experimental conditions associated with each of these protecting groups, researchers can develop more robust and efficient syntheses of complex molecules derived from 3-ethylpiperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparative Analysis of the Biological Activity of tert-Butyl 3-Ethylpiperazine-1-carboxylate and Other Piperazine Derivatives: A Review of Available Data
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] The versatility of the piperazine structure allows for extensive chemical modifications at its 1 and 4 positions, as well as on the carbon atoms of the ring itself, leading to a diverse range of pharmacological profiles.[3]
Biological Activities of Structurally Related Piperazine Derivatives
While specific data for tert-butyl 3-ethylpiperazine-1-carboxylate is limited, research on other N-Boc protected and 3-substituted piperazines provides insights into the potential biological relevance of this structural class.
Anticancer Activity
Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents. For instance, a novel pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, designated as TTP-5, has been shown to suppress the growth of breast cancer cells.[4] This compound was found to bind to the estrogen receptor alpha (ERα) and inhibit the β-catenin signaling pathway, crucial pathways in the proliferation of certain breast cancer subtypes.[4] Although this study provides valuable information on a complex molecule containing the tert-butyl-piperazine-carboxylate moiety, it does not offer a direct comparison with simpler piperazine analogs.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-represented among drugs targeting the CNS. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[5] Structure-activity relationship (SAR) studies on various arylpiperazines have elucidated the key structural features required for potent activity at serotonin (5-HT) and dopamine (D2) receptors.[5] While these studies provide a framework for understanding how substitutions on the piperazine ring influence CNS activity, they do not specifically include data on 3-ethyl substituted N-Boc-piperazines.
The Role of this compound as a Synthetic Intermediate
The available literature and patents predominantly describe this compound as a building block in the synthesis of more elaborate molecules. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen or modification of the piperazine ring. This synthetic utility is crucial in the multi-step synthesis of complex drug candidates. However, the biological activity of these intermediates is often not the primary focus of such studies and is therefore not typically reported in a comparative manner.
Experimental Protocols
Due to the lack of specific comparative studies for this compound, a detailed experimental protocol for its biological evaluation in comparison to other piperazines cannot be provided at this time. However, general methodologies for assessing the biological activity of piperazine derivatives in relevant therapeutic areas are well-established.
General Protocol for In Vitro Anticancer Activity Screening:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (piperazine derivatives) for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assay (MTT Assay): After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce MTT to formazan, which is then solubilized. The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.
General Protocol for Receptor Binding Assays (CNS Activity):
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A, D2) are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding Assay: The membranes are incubated with a specific radioligand for the target receptor in the presence of increasing concentrations of the test compounds.
-
Quantification: The amount of bound radioligand is measured using a scintillation counter. The inhibition constant (Ki) is then determined, indicating the affinity of the test compound for the receptor.
Signaling Pathways and Experimental Workflows
To illustrate the general mechanisms of action often associated with biologically active piperazine derivatives, the following diagrams depict a simplified G-protein coupled receptor (GPCR) signaling pathway, relevant for many CNS targets, and a general workflow for anticancer drug screening.
Caption: Simplified GPCR signaling pathway often targeted by CNS-active piperazine derivatives.
Caption: General experimental workflow for screening piperazine derivatives for anticancer activity.
Conclusion
References
- 1. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for 3-Ethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted piperazines is a cornerstone of modern medicinal chemistry, with the piperazine scaffold featuring prominently in a wide array of pharmaceuticals. This guide provides a comparative analysis of two plausible and cost-effective synthetic routes to 3-ethylpiperazine derivatives, a class of compounds with significant potential in drug discovery. As direct, optimized synthetic procedures for 3-ethylpiperazine are not extensively documented, this guide leverages analogous, well-established reactions to propose and evaluate two primary synthetic strategies. The comparison focuses on precursor accessibility and cost, reaction efficiency, and the complexity of the synthetic process.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: From 2-Aminobutanoic Acid | Route 2: From 2-Amino-1-butanol |
| Starting Material Cost | Moderate | Low to Moderate |
| Number of Steps | Multiple steps (typically 4-5) | Fewer steps (potentially 2-3) |
| Key Intermediates | β-keto ester, 1,2-diamine | N-(2-hydroxybutyl)ethane-1,2-diamine |
| Potential Yield | Variable, dependent on cyclization efficiency | Generally moderate to good, based on analogous amino alcohol cyclizations. |
| Scalability | Potentially complex due to multiple steps and purifications. | More amenable to large-scale synthesis. |
| Stereochemical Control | Risk of racemization at the C3 position during reductive amination. | Can be controlled if starting with enantiomerically pure 2-amino-1-butanol. |
| Overall Cost-Effectiveness | Potentially higher due to more steps and reagents. | Likely more cost-effective due to fewer steps and cheaper starting material. |
Proposed Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes to 3-ethylpiperazine derivatives.
// Nodes A [label="2-Aminobutanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-protected\n2-Aminobutanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="β-Keto Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="1,2-Diamine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Protected\n3-Ethylpiperazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="3-Ethylpiperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Protection (e.g., Boc)"]; B -> C [label="Masamune Condensation\nor similar"]; C -> D [label="Reductive Amination"]; D -> E [label="Cyclization\n(e.g., with a\ntwo-carbon electrophile)"]; E -> F [label="Deprotection"]; }
Figure 1: Proposed synthetic pathway for 3-ethylpiperazine starting from 2-aminobutanoic acid.
// Nodes A [label="2-Amino-1-butanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-(2-hydroxybutyl)\n-N'-tosylethylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Protected\n3-Ethylpiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="3-Ethylpiperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Reaction with\nN-tosylaziridine or\n2-chloro-N-tosylethanamine"]; B -> C [label="Intramolecular Cyclization\n(e.g., Mitsunobu or\nSOCl2 activation)"]; C -> D [label="Deprotection"]; }
Figure 2: Proposed synthetic pathway for 3-ethylpiperazine starting from 2-amino-1-butanol.
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a critical factor in drug development. The following table provides an estimated cost comparison of the key starting materials for the two proposed routes. Prices are approximate and can vary based on supplier, purity, and quantity.
| Starting Material | Supplier Example(s) | Estimated Price (USD/kg) |
| (S)-2-Aminobutanoic acid | Key Organics, Apollo Scientific | $55 - $200 |
| (R)-(-)-2-Amino-1-butanol | Sigma-Aldrich | ~$24 for 5g (high purity) |
| DL-2-Amino-1-butanol | ChemicalBook, IndiaMART | $2 - $15 (bulk) |
| Sodium Borohydride | Sigma-Aldrich, Lab Alley, IndiaMART | $25 - $325 |
| Raney Nickel (50% slurry) | Sigma-Aldrich, Thermo Fisher Scientific | ~$135 - $204 for 500g |
Route 1: From 2-Aminobutanoic Acid
This route, while versatile for creating various substituted piperazines, presents several challenges that impact its cost-effectiveness for producing simple 3-ethylpiperazine.
-
Starting Material Cost: 2-Aminobutanoic acid is moderately priced, but the need for protecting groups and multiple subsequent reagents adds to the overall cost.
-
Multi-step Process: The synthesis involves several steps, including protection, activation, reductive amination, cyclization, and deprotection. Each step requires purification, leading to potential yield losses and increased solvent and labor costs.
-
Racemization Risk: A significant drawback is the potential for racemization at the chiral center during the reductive amination of the β-keto ester intermediate. This would necessitate a costly chiral separation step if a specific enantiomer is required.
Route 2: From 2-Amino-1-butanol
This approach appears to be a more direct and economically favorable route to 3-ethylpiperazine.
-
Starting Material Cost: 2-Amino-1-butanol is a readily available and relatively inexpensive starting material, especially the racemic mixture. Enantiomerically pure forms are also commercially available.
-
Fewer Synthetic Steps: This route can potentially be achieved in fewer steps compared to Route 1, primarily involving the formation of a diamine precursor followed by an intramolecular cyclization.
-
Scalability: The reactions involved, such as N-alkylation and cyclization of amino alcohols, are generally scalable.
Experimental Protocols (Analogous Procedures)
The following are representative experimental protocols for key transformations in the proposed synthetic routes, based on established literature procedures for similar molecules.
Route 1: Key Step - Reductive Amination of a β-Keto Ester (Analogous to Diamine Formation)
This protocol is adapted from the synthesis of a 1,2-diamine from a β-keto ester.
Materials:
-
β-Keto ester (1 equivalent)
-
Ammonium acetate (10 equivalents)
-
Sodium cyanoborohydride (3 equivalents)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diss
Spectroscopic Analysis of tert-Butyl 3-Ethylpiperazine-1-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic analysis of tert-butyl 3-ethylpiperazine-1-carboxylate and its derivatives. Understanding the spectral characteristics of these compounds is crucial for their synthesis, purification, and characterization in the drug development pipeline. This document presents expected spectroscopic data based on structurally similar compounds, details experimental protocols for key analytical techniques, and compares these methods with viable alternatives.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this compound. This data is extrapolated from published spectra of analogous compounds.[1][2][3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | CH (piperazine ring) | |
| ~3.4 - 3.6 | m | 2H | CH₂ (piperazine ring) | |
| ~2.8 - 3.2 | m | 4H | CH₂ (piperazine ring) | |
| ~1.45 | s | 9H | C(CH₃)₃ (tert-butyl) | |
| ~1.4 - 1.6 | m | 2H | CH₂ (ethyl group) | |
| ~0.9 | t | 3H | CH₃ (ethyl group) | |
| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment | ||
| ~154.7 | C=O (carbamate) | |||
| ~79.5 | C(CH₃)₃ (tert-butyl) | |||
| ~55 | CH (piperazine ring) | |||
| ~45-50 | CH₂ (piperazine ring) | |||
| ~28.4 | C(CH₃)₃ (tert-butyl) | |||
| ~25 | CH₂ (ethyl group) | |||
| ~11 | CH₃ (ethyl group) |
Table 2: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2970-2930 | Strong | C-H stretch | Aliphatic (ethyl, tert-butyl, piperazine) |
| ~2850 | Medium | C-H stretch | Aliphatic (piperazine) |
| ~1690 | Strong | C=O stretch | Carbamate |
| ~1450 | Medium | C-H bend | Aliphatic |
| ~1365 | Medium | C-H bend | tert-butyl |
| ~1250 | Strong | C-N stretch | Carbamate/Amine |
| ~1170 | Strong | C-O stretch | Carbamate |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 214 | Moderate | [M]⁺ (Molecular Ion) |
| 158 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 143 | High | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |
| 115 | Moderate | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 85 | High | [C₅H₁₁N]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Comparison of Analytical Methods
While NMR, FT-IR, and MS are primary tools for structural elucidation, other techniques can provide complementary information, particularly for purity assessment and chiral separations.
Table 4: Comparison of Key Analytical Techniques
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires more complex instrumentation and expertise for data interpretation. |
| FT-IR Spectroscopy | Fast, simple, and provides information about functional groups present.[6] | Limited structural information. Not ideal for complex mixture analysis without separation. |
| Mass Spectrometry | High sensitivity and provides molecular weight information. Fragmentation patterns aid in structural elucidation.[7][8][9] | Can be destructive. Isomers may not be distinguishable without tandem MS or coupling with a separation technique. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for purity determination and separation of isomers. Can be coupled with various detectors (UV, MS).[10][11] | Requires method development for optimal separation. May require derivatization for compounds lacking a chromophore.[10][11] |
| Capillary Electrophoresis (CE) | High separation efficiency, short analysis time, and minimal sample consumption.[12] Well-suited for chiral separations.[12] | Lower loading capacity compared to HPLC. Sensitivity can be lower without specialized detectors. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[6]
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for piperazine derivatives.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjust as per instrument guidelines.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
Data Acquisition (EI-MS):
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: Typically 200-250 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments.
Data Processing:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized this compound derivative.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. rsc.org [rsc.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the X-ray Crystal Structure of tert-Butyl 3-Ethylpiperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of tert-butyl 3-ethylpiperazine-1-carboxylate derivatives. Due to the limited availability of public crystallographic data for a series of directly comparable analogues, this guide will focus on a detailed examination of a representative, structurally complex derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, and discuss the expected structural variations in simpler analogues such as tert-butyl 3-methylpiperazine-1-carboxylate.
Introduction
tert-Butyl piperazine-1-carboxylate derivatives are significant scaffolds in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including histamine H3 receptors and G protein-coupled receptor 119 (GPR119). The conformational properties of the piperazine ring and the spatial arrangement of its substituents, as determined by X-ray crystallography, are crucial for understanding their structure-activity relationships (SAR) and for rational drug design.
Comparison of Crystallographic Data
A comprehensive search for publicly available crystal structures of this compound and its close analogues with simple alkyl substitutions at the 3-position did not yield specific crystallographic information files (CIFs) or Cambridge Structural Database (CSD) deposition numbers. However, a detailed crystal structure for the more complex derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, is available and provides valuable insights into the structural features of this class of compounds.
Table 1: Crystallographic Data for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
| Parameter | Value |
| Chemical Formula | C₂₀H₂₇FN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (3) |
| b (Å) | 11.2345 (4) |
| c (Å) | 17.8901 (6) |
| α (°) | 90 |
| β (°) | 105.123 (2) |
| γ (°) | 90 |
| Volume (ų) | 1964.5 (1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.223 |
| Piperazine Ring Conformation | Chair |
Structural Analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate:
The crystal structure of this derivative reveals that the piperazine ring adopts a chair conformation, which is the most stable conformation for this six-membered ring. The bulky tert-butoxycarbonyl (Boc) group and the substituted butynyl group are in equatorial positions to minimize steric hindrance. The nitrogen atom of the Boc group (N1) is sp² hybridized due to resonance with the carbonyl group, resulting in a planar geometry around this nitrogen. In contrast, the other nitrogen atom (N4) is sp³ hybridized with a trigonal pyramidal geometry.
Expected Structural Features of Simpler Analogues (e.g., tert-butyl 3-methylpiperazine-1-carboxylate):
While a crystal structure for tert-butyl 3-methylpiperazine-1-carboxylate is not publicly available, we can predict its structural features based on established principles of conformational analysis:
-
Piperazine Ring Conformation: The piperazine ring is expected to be in a chair conformation.
-
Substituent Positions: The tert-butoxycarbonyl group at the 1-position and the methyl group at the 3-position would likely occupy equatorial positions to minimize 1,3-diaxial interactions.
-
Nitrogen Hybridization: Similar to the complex derivative, the nitrogen atom of the Boc group will be sp² hybridized, while the nitrogen at the 4-position will be sp³ hybridized.
A direct comparison of bond lengths, bond angles, and torsion angles is not possible without the experimental data for the simpler analogues. However, it is reasonable to assume that the fundamental conformational preferences and electronic properties of the piperazine core would be conserved.
Experimental Protocols
General Synthesis of tert-Butyl 3-Alkylpiperazine-1-carboxylates:
A common method for the synthesis of N-Boc protected piperazine derivatives involves the reaction of the corresponding piperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane or methanol. For 3-substituted derivatives, the starting material would be the corresponding 2-alkylpiperazine.
Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate:
The synthesis of this specific derivative was achieved through a multi-step process involving the initial preparation of a propargylamine intermediate followed by its reaction with tert-butyl piperazine-1-carboxylate.
X-ray Crystallography Protocol:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, hexane, or a mixture thereof). The data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F².
Mandatory Visualizations
Signaling Pathway
Piperazine derivatives are known to interact with various G protein-coupled receptors, including the Histamine H3 receptor. Antagonists of the H3 receptor are of interest for the treatment of neurological disorders. The following diagram illustrates the general signaling pathway of the Histamine H3 receptor.
Experimental Workflow
The general workflow for the synthesis and structural characterization of tert-butyl piperazine-1-carboxylate derivatives is outlined below.
A Comparative Guide to Catalysts for Piperazine N-Arylation: Performance and Protocols
For Researchers, Scientists, and Drug Development Professionals
The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. The efficient and selective formation of the C–N bond between an aryl group and the piperazine nitrogen is therefore of paramount importance. This guide provides a comparative analysis of the leading catalytic systems for piperazine N-arylation, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols for key methods are also provided to facilitate practical application.
Performance Comparison of Catalytic Systems
The choice of catalyst for piperazine N-arylation is critical and often depends on factors such as cost, reaction conditions, substrate scope, and desired efficiency. The following table summarizes quantitative data for palladium-, copper-, and nickel-based catalytic systems, as well as emerging photocatalytic methods, to aid in the selection of the most appropriate catalyst for a given synthetic challenge.
| Catalyst System | Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Palladium | Pd₂(dba)₃ / Xantphos | 1-2 | NaOtBu | Toluene | 80-110 | 2-12 | Aryl Bromide | High | [1] |
| Palladium | Pd(OAc)₂ / RuPhos | 1-2 | Cs₂CO₃ | Dioxane | 100 | 4-12 | Aryl Chloride | Up to 97% | [2] |
| Palladium | (NHC)Pd(methallyl)Cl | 1-2 | LHMDS | - | RT | < 1 | Aryl Bromide/Chloride | High | [3] |
| Copper | CuI / L-proline | 5-10 | K₂CO₃ | DMF/DMSO | 100-140 | 12-24 | Aryl Bromide | Moderate to High | [1] |
| Copper | CuI / 1,10-phenanthroline | 5-10 | K₃PO₄ | DMF | 120 | 24 | Aryl Iodide | Good | [4] |
| Nickel | NiCl₂(dppe) | - | NaOtBu | Dioxane | 90 | - | 4-bromobenzonitrile | 90:10 (mono:di) | [5] |
| Nickel | Ni(0) / 2,2′-bipyridine | - | - | - | - | - | Aryl Chloride | Good selectivity for mono-arylation | [6] |
| Photocatalytic | Ir(ppy)₃ | - | NaOAc | - | RT | - | 1,4-dicyanobenzene | - | |
| Photocatalytic | Organic Dyes | - | - | - | RT | - | Aryl Halides | - |
Experimental Protocols
Detailed methodologies for the most common and effective piperazine N-arylation reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl chloride and piperazine to the tube.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol outlines a typical procedure for the N-arylation of piperazine with an aryl iodide using a copper(I) iodide and L-proline catalyst system.
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Piperazine (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a round-bottom flask, add CuI, L-proline, and K₂CO₃.
-
Add the aryl iodide and piperazine.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nickel-Catalyzed N-Arylation
This protocol provides a general method for the N-arylation of piperazine with an aryl chloride using a nickel(II) catalyst.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
NiCl₂(dppe) (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox, add NiCl₂(dppe) and NaOtBu to an oven-dried vial.
-
Add the aryl chloride and piperazine.
-
Add anhydrous dioxane.
-
Seal the vial and heat the reaction mixture to 90 °C. Stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a catalytic piperazine N-arylation experiment, from the initial setup to the final product isolation.
Caption: A generalized workflow for catalytic piperazine N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of N-Boc Piperazine Deprotection Methods
The tert-butyloxycarbonyl (Boc) group is a cornerstone in medicinal chemistry for the protection of amine functionalities, particularly within the piperazine scaffold—a privileged structure in numerous pharmaceuticals.[1] The selection of an appropriate deprotection method is critical to the success of a synthetic route, ensuring high yield and purity while preserving the integrity of other functional groups within the molecule.[2] This guide provides a detailed comparison of common deprotection methods for N-Boc piperazines, supported by experimental data and protocols to aid researchers in making informed decisions.
Comparison of Common Deprotection Methods
Acid-mediated deprotection is the most prevalent strategy for removing the Boc group.[2] The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl), typically in an organic solvent like dichloromethane (DCM) or dioxane.[3][4] The choice between these methods often depends on the substrate's sensitivity to the acidic conditions and the desired final salt form of the piperazine.[3]
Key Considerations for Method Selection:
-
Acid Sensitivity: For molecules containing other acid-labile groups (e.g., acetals, esters), harsher conditions can lead to undesired side reactions.[3] Milder methods or careful control of reaction time and temperature are crucial.
-
Salt Form: Deprotection with TFA yields a trifluoroacetate salt, while HCl provides the hydrochloride salt. The latter is often preferred as it can be easier to handle and isolate as a crystalline solid.[3]
-
Work-up Procedure: The work-up for acidic deprotection typically involves removal of excess acid and solvent, followed by basification to obtain the free piperazine.[3] This can be achieved using aqueous solutions of sodium bicarbonate or sodium hydroxide.[3]
Data Presentation: Performance of Deprotection Methods
The following table summarizes the performance of various deprotection methods based on typical experimental outcomes.
| Method | Reagents & Conditions | Reaction Time | Typical Yield | Notes |
| TFA/DCM | 20-50% TFA in DCM, 0 °C to RT | 1 - 4 hours | >90%[2] | Highly effective and common method.[2][3] The resulting TFA salt can sometimes be difficult to handle.[3] |
| HCl/Dioxane | 4M HCl in Dioxane, RT | 1 - 4 hours | >90%[5] | A widely used alternative to TFA.[4] Often yields a crystalline hydrochloride salt that is easy to isolate.[3] |
| HCl/Methanol | Concentrated HCl in Methanol, RT | 2 hours | High | Effective for various substrates, including those in PROTAC synthesis.[5] |
| Oxalyl Chloride | Oxalyl Chloride in Methanol, RT | 1 - 4 hours | Up to 90% | A mild alternative for substrates sensitive to strong acids.[6] |
Experimental Workflow
The general workflow for the deprotection of N-Boc piperazines involves several key steps from the starting material to the final isolated product. This process is crucial for achieving high purity and yield.
Caption: General workflow for N-Boc deprotection of piperazines.
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for N-Boc deprotection.[2][4]
-
Materials:
-
Procedure:
-
Dissolve the N-Boc piperazine derivative (1.0 equiv.) in anhydrous DCM.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add a solution of 20-50% TFA in DCM (v/v) to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[3]
-
Extract the aqueous layer with DCM (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[3]
-
Protocol 2: Deprotection using 4M HCl in Dioxane
This method is a common alternative to TFA and is advantageous when the trifluoroacetate salt is problematic.[3][4]
-
Materials:
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane.[3]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[3]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3][4] Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure or by precipitating the salt with the addition of diethyl ether and collecting it by filtration.[3]
-
Troubleshooting and Optimization
-
Incomplete Reaction: If the deprotection is sluggish, consider increasing the reaction time, moderately increasing the temperature (e.g., to 40-50 °C), or increasing the equivalents of acid.[3]
-
Side Product Formation: The primary cause of side products is the reactive tert-butyl cation intermediate, which can alkylate nucleophiles.[4] The use of scavengers like triisopropylsilane (TIS) can mitigate this issue, especially for sensitive substrates.[4]
-
Low Yield: Low yields can result from incomplete reactions or issues during the work-up, such as incomplete extraction.[4] Ensure the aqueous layer is thoroughly extracted and that the pH is basic during neutralization.[3]
By carefully selecting the deprotection method and optimizing the reaction conditions, researchers can efficiently remove the N-Boc group from piperazine derivatives, paving the way for the successful synthesis of complex target molecules.
References
In vitro assay results of compounds synthesized from tert-butyl 3-ethylpiperazine-1-carboxylate
A Representative Guide for Researchers Synthesizing Novel Compounds from tert-Butyl 3-Ethylpiperazine-1-Carboxylate
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities. Its unique physicochemical properties allow for the introduction of diverse substituents, enabling the fine-tuning of pharmacological profiles. This guide offers a comparative look at the in vitro performance of various piperazine derivatives in key therapeutic areas: oncology, infectious diseases, and kinase inhibition. The data presented herein, while not specific to derivatives of this compound, provides a valuable benchmark for researchers developing novel compounds from this starting material.
Data Presentation: Comparative In Vitro Activities
Table 1: Anticancer Cytotoxicity of Representative Piperazine Derivatives
| Compound Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | SRB Assay | 1.5 - 5.2 | Doxorubicin | 0.08 |
| Benzothiazole-Piperazine | MCF-7 (Breast) | SRB Assay | 0.9 - 4.8 | Doxorubicin | 0.05 |
| Benzothiazole-Piperazine | HCT-116 (Colorectal) | SRB Assay | 1.2 - 6.1 | Doxorubicin | 0.07 |
| Pyrimidine-Triazole-Piperazine | HepG2 (Hepatocellular) | MTT Assay | ~10 - 20 | 5-FU | Not Specified |
| Benzofuran-Piperazine | MDA-MB-231 (Breast) | Not Specified | Lead compound showed good in vivo efficacy | Not Applicable | Not Applicable |
Table 2: Antimicrobial Activity of Representative Piperazine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| RL-308 | Shigella flexineri | 2 | Not Specified | Not Specified |
| RL-308 | Staphylococcus aureus | 4 | Not Specified | Not Specified |
| RL-308 | MRSA | 16 | Not Specified | Not Specified |
| RL-328 | Various Bacteria | 128 | Not Specified | Not Specified |
| Phenothiazine-Piperazine (V) | Staphylococcus aureus | Equipotent to standard | Streptomycin | Not Specified |
| Phenothiazine-Piperazine (V) | Bacillus subtilis | Good Activity | Streptomycin | Not Specified |
Table 3: Kinase Inhibitory Activity of Representative Piperazine Derivatives
| Compound Class | Kinase Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Phenyl-piperazine (SL10) | JAK2 | Radiometric | 12.7 | Ruxolitinib | 28.8[1] |
| Pyrimidinyl-piperazine (SL35) | JAK2 | Radiometric | 21.7[1] | Ruxolitinib | 28.8[1] |
| Piperazine-based Thiazolidinones | VEGFR2 | Not Specified | <300 | Staurosporine | Not Specified[2] |
| Benzofuran-Piperazine (10d) | CDK5/P25 | Not Specified | 63 | Not Specified | Not Specified |
| Benzofuran-Piperazine (16c) | CDK9/CYCLINT | Not Specified | 74 | Not Specified | Not Specified |
Experimental Protocols
Anticancer Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the synthesized piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, which is a standardized and efficient way to screen multiple compounds.[4]
-
Compound Preparation: Dissolve the piperazine derivatives in a suitable solvent like DMSO to create a stock solution.[4]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).[4]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
In Vitro Kinase Profiling (Radiometric Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and cofactors in an appropriate buffer.
-
Compound Addition: Add the test piperazine derivatives at various concentrations to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-33P]ATP, often by spotting the reaction mixture onto filter paper and washing.[5]
-
Detection: Quantify the radioactivity of the labeled substrate using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[5]
Visualizations: Workflows and Pathways
Caption: General synthesis workflow for N-substituted piperazine derivatives.
Caption: PI3K/Akt signaling pathway often targeted by anticancer piperazine derivatives.
References
The Strategic Selection of Piperazine Building Blocks in Modern Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the multifaceted role of piperazine building blocks in drug discovery, presenting a comparative analysis of their impact on physicochemical properties, pharmacokinetics, and pharmacological activity. This guide synthesizes available experimental data to facilitate informed decision-making in medicinal chemistry.
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence stems from its versatile nature, offering a unique combination of desirable physicochemical properties and synthetic accessibility. The two nitrogen atoms of the piperazine core provide handles for facile structural modification, allowing for the fine-tuning of a molecule's pharmacological profile.[1][2] This guide provides a head-to-head comparison of various piperazine building blocks, supported by experimental data, to aid researchers in the strategic selection of these crucial components in drug synthesis.
Physicochemical Properties: The Foundation of Drug-Likeness
The piperazine moiety is often incorporated into drug candidates to enhance their aqueous solubility and modulate their lipophilicity, key factors influencing oral bioavailability.[3][4] The basicity of the piperazine nitrogens (pKa1 ≈ 5.35, pKa2 ≈ 9.73) allows for salt formation, which can significantly improve a compound's solubility and dissolution rate.[5]
| Piperazine Building Block | Key Physicochemical Properties | Impact on Drug Candidates |
| Unsubstituted Piperazine | High aqueous solubility, two basic nitrogens (pKa1 ~5.35, pKa2 ~9.73).[5] | Increases polarity and water solubility of the parent molecule.[3] |
| N-Arylpiperazines | Lipophilicity varies with the aryl substituent. Basicity of the N1 nitrogen is reduced. | Can enhance binding to aromatic pockets in target proteins. Modulates lipophilicity. |
| N-Alkylpiperazines | Increased lipophilicity and steric bulk compared to unsubstituted piperazine. | Can improve membrane permeability and modulate target selectivity. |
| C-Substituted Piperazines | Introduction of chirality and conformational rigidity. | Can lead to improved target affinity and selectivity, and reduced off-target effects. |
Pharmacokinetic Profile: Influence on ADME Properties
The choice of piperazine building block can have a profound impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Strategic substitution on the piperazine ring can be employed to enhance metabolic stability, a common challenge with piperazine-containing compounds.
For instance, a study on a piperazine derivative's effect on the pharmacokinetics of paclitaxel (PTX), a P-glycoprotein (P-gp) substrate, demonstrated that co-administration of the piperazine compound significantly increased the bioavailability of PTX.[6] This was attributed to the inhibition of intestinal P-gp by the piperazine derivative, leading to a lingering absorption of PTX.[6]
| Piperazine Building Block Feature | Impact on Pharmacokinetic Parameter | Example |
| N-Substitution | Can block sites of metabolism, increasing metabolic stability. | N-aryl or bulky N-alkyl groups can sterically hinder cytochrome P450 enzymes. |
| C-Substitution | Can alter the overall shape and polarity, affecting distribution and clearance. | Introduction of polar groups can increase renal clearance. |
| Bioisosteric Replacement | Can improve metabolic stability and reduce off-target effects. | Replacing a metabolically labile N-methyl group with a cyclopropyl group. |
Pharmacological Activity: A Tale of Two Nitrogens
The substituents on the piperazine ring play a crucial role in determining the pharmacological activity of the final drug molecule. The diverse biological activities of piperazine derivatives are evident across various therapeutic areas, including oncology, infectious diseases, and neurology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of piperazine-containing compounds. The substitution pattern on the piperazine ring is critical for cytotoxicity. For example, a series of chalcone-piperazine derivatives exhibited significant antitumor activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[7]
| Piperazine Derivative Class | Cancer Cell Line | Activity Metric (IC50/GI50 in µM) |
| Chalcone-piperazine hybrid | A549 (Lung), Hela (Cervical), SGC7901 (Gastric) | 5.24, 0.19, 0.41[7] |
| Berberine-piperazine derivative | HeLa (Cervical) | 7.327[7] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00[8] |
| Vindoline-piperazine conjugates | HOP-92 (Non-Small Cell Lung) | 1.35[8] |
Urease Inhibitory Activity
Piperazine derivatives have also been explored as potent urease inhibitors. In a study of pyridylpiperazine hybrid derivatives, several compounds exhibited significant urease inhibition with IC50 values lower than the standard inhibitor thiourea.[9]
| Compound | Urease Inhibitory Activity (IC50 in µM) |
| 5b | 2.0 ± 0.73[9] |
| 7e | 2.24 ± 1.63[9] |
| Thiourea (Standard) | 23.2 ± 11.0[9] |
Signaling Pathway Visualization: Antipsychotics Targeting Dopamine and Serotonin Receptors
Many atypical antipsychotic drugs, which are used to manage psychosis in conditions like schizophrenia and bipolar disorder, feature a piperazine moiety.[10] These drugs often exert their therapeutic effects by modulating dopamine and serotonin signaling pathways in the brain.[11][12] The piperazine scaffold acts as a key structural element that allows for the appropriate presentation of pharmacophoric groups to interact with D2 dopamine and 5-HT2A serotonin receptors.[13][14]
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic - Wikipedia [en.wikipedia.org]
- 11. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. [PDF] Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Conformational Analysis of 3-Alkylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties and biological activity of drug candidates. The conformational preferences of substituted piperazines are critical to their interaction with biological targets. This guide provides a comparative analysis of the conformational properties of 3-alkylpiperazine derivatives, with a focus on the influence of the alkyl substituent on the chair conformation of the piperazine ring. Due to a scarcity of specific experimental data on 3-ethylpiperazine, this guide will leverage data from the closely related and well-studied 3-alkylpiperidine system as a primary model for comparison, supplemented with data from other relevant piperazine derivatives.
Comparison of Conformational Energies
The conformational preference of a substituent on a piperazine or piperidine ring is typically dominated by the energetic penalty of 1,3-diaxial interactions in the axial conformation. The A-value represents the free energy difference between the equatorial and axial conformers and is a quantitative measure of this preference. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent at C-3 | A-Value (kcal/mol) | Predominant Conformer | Key Considerations |
| Methyl | ~1.7 | Equatorial | The equatorial conformer is strongly favored to minimize steric hindrance. |
| Ethyl | ~1.8 (estimated) | Equatorial | The preference is similar to or slightly greater than that of the methyl group. |
| Isopropyl | ~2.1 | Equatorial | Increased steric bulk further disfavors the axial position. |
| tert-Butyl | >4.0 | Equatorial | The very large steric demand of the tert-butyl group makes the axial conformation highly unfavorable. |
Note: A-values are based on monosubstituted cyclohexane and piperidine systems as direct A-values for 3-alkylpiperazines are not widely reported. The values are expected to be comparable.
Experimental Techniques for Conformational Analysis
A comprehensive understanding of the conformational landscape of 3-alkylpiperazine derivatives is achieved through a combination of experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key parameters include:
-
Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (lower ppm) than equatorial protons.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the ring conformation. For example, a large coupling constant between two vicinal protons often indicates a trans-diaxial relationship.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. For instance, an NOE between a substituent and an axial proton on the same side of the ring can confirm the substituent's equatorial orientation.
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive determination of the solid-state conformation of a molecule. This technique yields precise bond lengths, bond angles, and torsion angles, which together define the three-dimensional structure. For example, in the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, the piperazine ring adopts a chair conformation.[1]
Computational Modeling
Molecular mechanics and quantum mechanical calculations are valuable for:
-
Predicting Conformational Energies: Calculating the relative energies of different conformers (e.g., axial vs. equatorial chair, boat, twist-boat) to determine the most stable structures.
-
Mapping the Potential Energy Surface: Identifying transition states and energy barriers for conformational interconversions, such as ring flipping.
-
Visualizing Molecular Orbitals: Understanding the electronic effects that may influence conformational preferences.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 3-alkylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Assign all proton and carbon signals using the 2D NMR data.
-
Measure the chemical shifts and coupling constants for the ring protons.
-
Analyze the NOESY spectrum to identify through-space correlations that provide information about the relative orientation of substituents.
-
If conformational exchange is observed, perform variable temperature NMR studies to determine the coalescence temperature and calculate the energy barrier for the exchange process.
-
General X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Visualization of Conformational Analysis Workflow
Caption: Experimental workflow for the conformational analysis of 3-alkylpiperazine derivatives.
Logical Relationships in Conformational Preference
Caption: Factors influencing the equatorial preference of 3-alkyl substituents on the piperazine ring.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 3-Ethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management.
This document provides crucial safety and logistical information for the proper disposal of tert-Butyl 3-Ethylpiperazine-1-carboxylate (CAS No: 928025-56-3 for (S)-enantiomer; 438050-08-9 for (R)-enantiomer). The following procedures are based on best practices and safety data for structurally similar piperazine derivatives. It is imperative to consult your institution's specific waste management protocols and local regulations.
Immediate Safety and Handling Protocols
Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/aerosols are generated.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its empty containers is through a licensed professional waste disposal service.
-
Initial Assessment:
-
Determine if the waste is unused surplus material or contaminated material (e.g., from a spill).
-
Ensure the waste is not mixed with incompatible materials such as strong oxidizing agents or strong acids.
-
-
Containment:
-
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.
-
For larger quantities or solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances, until it can be collected by a licensed waste disposal company.
-
-
Professional Disposal:
-
Container Disposal:
Hazard Profile and Quantitative Data
The following table summarizes the potential hazards associated with piperazine derivatives, based on data for structurally similar compounds.
| Hazard Classification | Description | GHS Hazard Statement (Code) |
| Acute Toxicity, Oral | May be harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Data synthesized from safety data sheets of similar piperazine compounds.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information synthesized from Safety Data Sheets (SDS) of structurally related piperazine compounds. No specific experimental protocols were cited in the source documents for the disposal of this exact compound.
Mandatory Visualizations
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for tert-Butyl 3-Ethylpiperazine-1-carboxylate
This guide provides crucial safety and logistical information for handling tert-Butyl 3-Ethylpiperazine-1-carboxylate in a laboratory setting. The following procedures are based on best practices for handling similar piperazine derivatives and are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat or protective clothing to prevent skin exposure.[1][2] | EN 374[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated or ventilation is inadequate.[1] | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Do not breathe dust or vapors.[6]
-
When handling, do not eat, drink, or smoke.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Protect from moisture.[4]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
-
For large spills, prevent the material from entering drains or waterways.[4] Contain the spill and collect the material for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[7]
-
Contaminated packaging should be disposed of as unused product.[7]
Experimental Protocol: General Procedure for Handling a Solid Chemical
This protocol outlines a general procedure for weighing and using a solid chemical like this compound in a laboratory experiment.
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Gather all necessary equipment: spatulas, weighing paper or boat, appropriate glassware, and a calibrated balance.
-
Don the required personal protective equipment (lab coat, gloves, safety glasses).
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat or paper on the balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Addition to the Reaction:
-
Carefully transfer the weighed compound to the reaction vessel. A powder funnel may be used to prevent spillage.
-
If any residue remains on the weighing boat, it can be rinsed into the reaction vessel with a small amount of the reaction solvent.
-
-
Cleanup:
-
Clean the spatula and any other contaminated utensils thoroughly.
-
Dispose of the weighing paper/boat and any other disposable contaminated items in the designated chemical waste container.
-
Wipe down the work surface.
-
Remove gloves and wash hands thoroughly.
-
Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
